Ampicillin sodium salt, BioXtra, suitable for cell culture
Description
Overview of Aminopenicillins and β-Lactam Antibiotics
Beta-lactam (β-lactam) antibiotics represent a cornerstone class of antibacterial agents, characterized by the presence of a highly reactive three-carbon and one-nitrogen beta-lactam ring in their molecular structure. nih.gov This class, which includes penicillins, cephalosporins, carbapenems, and monobactams, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. msdmanuals.comnih.gov The mechanism of action involves the β-lactam ring binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. nbinno.comnih.govonlinescientificresearch.com This disruption of cell wall integrity ultimately leads to bacterial lysis and death. onlinescientificresearch.com
Aminopenicillins are a subclass of penicillins and are structural analogs of ampicillin (B1664943). wikipedia.org They are distinguished from earlier penicillins, like penicillin G, by the addition of an amino group to the acyl side chain. wikipedia.org This structural modification, specifically a positively charged amino group, enhances the antibiotic's ability to pass through the porin channels of the outer membrane of Gram-negative bacteria. wikipedia.orgwikipedia.org This gives aminopenicillins a broader spectrum of activity compared to natural penicillins, allowing them to be effective against not only many Gram-positive bacteria but also a range of Gram-negative organisms. wikipedia.orgnih.gov Ampicillin and amoxicillin (B794) are prominent members of the aminopenicillin family. nih.govwikipedia.org
Historical Context of Ampicillin Development and Research Trajectory
Ampicillin was discovered in 1958 and introduced commercially in 1961 by the British company Beecham. wikipedia.orgnih.gov Its development marked a significant milestone in antibiotic history, as it was one of the first "broad-spectrum" penicillins. wikipedia.orgnih.gov Prior to ampicillin, penicillin therapies were primarily effective against Gram-positive organisms like staphylococci and streptococci. wikipedia.org Ampicillin extended this activity to include several Gram-negative bacteria, such as Haemophilus influenzae, Escherichia coli, and Salmonella species. wikipedia.orgnih.gov Being acid-resistant, it could also be administered orally, which was another advantage. nih.govnih.gov
The sodium salt form of ampicillin, ampicillin sodium, was developed to enhance solubility for intravenous and intramuscular administration, making it crucial for treating severe infections. drugpatentwatch.com However, the widespread use of ampicillin soon led to the emergence of resistant bacterial strains. nih.gov The first outbreaks of ampicillin-resistant Salmonella enterica serotype Typhimurium were reported in the United Kingdom as early as 1962, shortly after the drug's market release. umn.edusciencedaily.com Research revealed that this resistance was often mediated by β-lactamase enzymes, which are produced by bacteria and inactivate the antibiotic by hydrolyzing its β-lactam ring. msdmanuals.comnih.gov This development spurred further research into overcoming resistance, including the creation of β-lactamase inhibitors to be used in combination with ampicillin. msdmanuals.comaap.org
Scope and Research Significance of Ampicillin Sodium Studies in Contemporary Microbiology and Pharmaceutical Science
In contemporary microbiology, ampicillin sodium is indispensable, primarily as a selective agent in molecular biology and biotechnology. nbinno.com During plasmid-based genetic transformation of bacteria, a gene conferring resistance to ampicillin is often included on the plasmid. nbinno.combio-world.com When the bacteria are grown on a medium containing ampicillin sodium, only the cells that have successfully incorporated the plasmid can survive and proliferate. nbinno.com This allows researchers to easily select for and isolate genetically modified bacteria for use in the production of recombinant proteins and other genetic studies. nbinno.com
In pharmaceutical science, research involving ampicillin sodium continues to address the challenge of antibiotic resistance. One major area of investigation is its use in combination with β-lactamase inhibitors like sulbactam (B1307) and clavulanate. msdmanuals.comaap.orgnih.gov These inhibitors bind to and inactivate the β-lactamase enzymes produced by resistant bacteria, thereby protecting ampicillin and allowing it to exert its antibacterial effect. aap.org Furthermore, novel drug delivery systems are being explored to enhance efficacy. Recent studies have investigated the use of nanoparticles, such as those made from propolis or gold, functionalized with ampicillin to combat resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). bio-world.commdpi.comasm.org Ampicillin sodium also serves as a critical pharmaceutical intermediate in the synthesis of other medicinal compounds and antibiotics. nbinno.com
Data Tables
Table 1: Physical and Chemical Properties of Ampicillin Sodium
This table summarizes the key physical and chemical identifiers for ampicillin sodium.
| Property | Value | Source(s) |
| Chemical Name | Sodium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | nih.govhres.ca |
| Molecular Formula | C₁₆H₁₈N₃NaO₄S | bio-world.comhres.ca |
| Molecular Weight | 371.39 g/mol | bio-world.comhres.ca |
| Appearance | White to slightly yellow crystalline powder | bio-world.comnih.gov |
| Melting Point | Decomposes at 205°C | nih.gov |
| Solubility | Sparingly soluble in water | bio-world.comhres.ca |
| CAS Number | 69-52-3 | nih.gov |
Table 2: Selected Research Findings on Ampicillin Sodium Formulations
This table highlights findings from recent studies on novel ampicillin sodium formulations aimed at overcoming bacterial resistance.
| Research Focus | Key Findings | Conclusion | Source(s) |
| Propolis Nanoparticles (PNPs) with Ampicillin Sodium (AS) | The combination of PNPs and AS showed a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA). The fractional inhibitory concentration (FIC) index, a measure of synergy, was between 0.375 and 0.5. The combination also significantly inhibited the formation of MRSA biofilms. | Combining ampicillin sodium with propolis nanoparticles is an effective strategy to combat MRSA and its biofilms, demonstrating enhanced antibacterial activity. | mdpi.com |
| Ampicillin-Functionalized Gold Nanoparticles (AuNP-AMP) | Gold nanoparticles alone showed no antimicrobial properties, but when functionalized with ampicillin, they were effective bactericides against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. AuNP-AMP were able to kill ampicillin-resistant bacteria. | Functionalizing gold nanoparticles with ampicillin creates a potent bactericidal agent that can overcome existing mechanisms of antibiotic resistance. | asm.org |
| Ampicillin Sodium/Sulbactam Sodium Combination | A pharmaceutical composition of ampicillin sodium and sulbactam sodium with a specific optical rotation was found to improve drug stability. Sulbactam is a β-lactamase inhibitor that protects ampicillin from degradation by bacterial enzymes. | The formulation of ampicillin with a β-lactamase inhibitor like sulbactam is a key strategy to enhance its stability and effectiveness against resistant bacteria. | google.com |
Structure
2D Structure
Properties
CAS No. |
69-52-3 |
|---|---|
Molecular Formula |
C16H19N3NaO4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/t9-,10-,11+,14-;/m1./s1 |
InChI Key |
CFOQSNKFOROIKY-YWUHCJSESA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na] |
Appearance |
Solid powder |
Other CAS No. |
69-52-3 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
69-53-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amcill Aminobenzyl Penicillin Aminobenzylpenicillin Ampicillin Ampicillin Sodium Ampicillin Trihydrate Antibiotic KS R1 Antibiotic KS-R1 KS-R1, Antibiotic Omnipen Penicillin, Aminobenzyl Pentrexyl Polycillin Sodium, Ampicillin Trihydrate, Ampicillin Ukapen |
Origin of Product |
United States |
Mechanistic Insights into Ampicillin Sodium Antibacterial Action
Molecular Interaction with Bacterial Targets
The primary mode of action for ampicillin (B1664943) sodium involves its interaction with specific proteins within the bacterial cell, leading to the disruption of a critical cellular process. walshmedicalmedia.comnih.gov
Penicillin-Binding Proteins (PBPs) as Primary Inhibitory Targets
The main targets of ampicillin sodium and all β-lactam antibiotics are Penicillin-Binding Proteins (PBPs). nbinno.compatsnap.comwikipedia.orgtaylorandfrancis.com PBPs are a group of bacterial enzymes, specifically transpeptidases, that are anchored to the inner surface of the bacterial cell membrane. proteopedia.orgbio-world.com These proteins are essential for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. wikipedia.orgosu.edunih.gov By binding to PBPs, ampicillin inhibits their enzymatic activity. patsnap.comdrugbank.com This interaction is covalent and irreversible, effectively inactivating the PBP. pnas.orgquora.com There are multiple types of PBPs, classified as high-molecular-weight and low-molecular-weight, each with specific roles in cell elongation, septum formation, and maintaining cell shape. proteopedia.orgnih.gov Ampicillin's ability to bind to various PBPs contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nbinno.comwalshmedicalmedia.com
| PBP Class | General Function | Significance in Bacterial Viability |
| High-Molecular-Weight PBPs (Class A and B) | Catalyze the polymerization (transglycosylation) and cross-linking (transpeptidation) of peptidoglycan chains. osu.edunih.gov | Essential for cell wall expansion, cell division, and maintaining structural integrity. wikipedia.orgpnas.org Inhibition is often lethal. taylorandfrancis.com |
| Low-Molecular-Weight PBPs (Class C) | Primarily function as carboxypeptidases, removing the terminal D-alanine from peptidoglycan precursors. wikipedia.orgproteopedia.org | Involved in the maturation and recycling of the cell wall; their inhibition can affect cell morphology. nih.gov |
Inhibition of Peptidoglycan Cell Wall Biosynthesis and Cross-linking
The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan, which is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains. wikipedia.orgnumberanalytics.com This wall is crucial for protecting the bacterium from osmotic stress and maintaining its shape. numberanalytics.comgonvvama.com The synthesis of peptidoglycan is a multi-stage process. slideshare.netnih.govcsjmu.ac.in
Stages of Peptidoglycan Biosynthesis:
Cytoplasmic Stage: Synthesis of the basic building blocks, UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide, occurs in the cytoplasm. numberanalytics.comnih.govcsjmu.ac.in
Membrane Stage: The NAM-pentapeptide unit is attached to a lipid carrier in the cell membrane called bactoprenol (B83863), and NAG is added to form the complete peptidoglycan monomer (Lipid II). wikipedia.orgnih.govcsjmu.ac.in This complex is then transported across the cell membrane. numberanalytics.comcsjmu.ac.in
Extracellular Stage: The final and critical stage involves the polymerization of the glycan chains and the cross-linking of the peptide side chains. numberanalytics.com This cross-linking reaction, known as transpeptidation, is catalyzed by the transpeptidase activity of PBPs. proteopedia.orgcsjmu.ac.in
Ampicillin sodium exerts its effect at this final stage. patsnap.comquora.com The structural similarity between the β-lactam ring of ampicillin and the D-alanyl-D-alanine moiety of the peptidoglycan precursor allows ampicillin to bind to the active site of the PBPs. This binding competitively inhibits the transpeptidase enzyme, preventing the formation of the peptide cross-links that provide the cell wall with its strength and rigidity. patsnap.comwalshmedicalmedia.comgonvvama.com
| Stage | Location | Key Events | Inhibition by Ampicillin Sodium |
| 1. Precursor Synthesis | Cytoplasm | Formation of UDP-NAG and UDP-NAM-pentapeptide. nih.govcsjmu.ac.in | No direct inhibition. |
| 2. Membrane Transport | Cell Membrane | Attachment to bactoprenol carrier and transport of Lipid II across the membrane. wikipedia.orgcsjmu.ac.in | No direct inhibition. |
| 3. Polymerization & Cross-linking | Periplasmic space / Outer surface of membrane | PBPs catalyze transglycosylation (glycan chain elongation) and transpeptidation (peptide cross-linking). numberanalytics.com | Primary Site of Action: Irreversibly binds to and inhibits the transpeptidase function of PBPs, blocking cross-linking. patsnap.combio-world.comla.gov |
Consequences of PBP Inactivation and Cell Lysis Phenomena
The inactivation of PBPs and the subsequent halt in peptidoglycan cross-linking lead to a structurally compromised cell wall. patsnap.comwalshmedicalmedia.comwikipedia.org As the bacterium continues to grow and synthesize other cellular components, the weakened cell wall can no longer withstand the high internal osmotic pressure. quora.comgonvvama.comnih.gov This imbalance triggers the activity of bacterial autolytic enzymes (autolysins), which are normally involved in cell wall remodeling during growth and division. quora.comnih.gov The inhibition of PBP function disrupts the delicate balance between cell wall synthesis and degradation. pnas.org The unchecked action of autolysins, combined with the defective cell wall, results in the formation of lesions, irregularities in cell shape, and ultimately, the rupture of the cell membrane, a phenomenon known as cell lysis. biocompare.comwikipedia.orgproteopedia.orgnih.gov
Advanced Research on Antimicrobial Spectrum and Susceptibility Profiling
In Vitro Spectrum Analysis Against Bacterial Pathogens
The efficacy of ampicillin (B1664943) sodium is determined by its ability to inhibit bacterial cell wall synthesis, a mechanism that is effective against actively replicating organisms. nih.govsaspublishers.com However, the emergence of resistance, primarily through the production of β-lactamase enzymes that inactivate the antibiotic, has necessitated ongoing surveillance of its activity spectrum. nih.gov
Ampicillin sodium has historically demonstrated potent activity against many Gram-positive species. researchgate.net Susceptible organisms include Streptococcus pneumoniae, other streptococci, and Listeria monocytogenes. onlinescientificresearch.com However, resistance is a significant challenge, particularly in staphylococci and enterococci.
Research into methicillin-resistant Staphylococcus aureus (MRSA) has shown high minimum inhibitory concentrations (MICs) for ampicillin sodium alone, indicating resistance. mdpi.com For instance, studies have recorded MICs of 128 µg/mL for MRSA strains ATCC 43300 and CI2, and 32 µg/mL for strain ATCC 33591. mdpi.com Some research has found that all tested clinical isolates of S. aureus were resistant to ampicillin. nih.gov
In the case of Enterococcus faecalis, a nuanced susceptibility pattern has emerged. While many strains remain susceptible, isolates resistant to penicillin but susceptible to ampicillin have been identified. nih.gov For these strains, ampicillin susceptibility can accurately predict susceptibility to amoxicillin (B794), but not necessarily to other β-lactams like imipenem (B608078) and piperacillin. nih.gov Comparative studies have shown that for vancomycin-susceptible E. faecalis, the MIC at which 90% of isolates are inhibited (MIC90) for ampicillin was in the susceptible range. nih.gov
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| MRSA ATCC 43300 | 128 | mdpi.com |
| MRSA ATCC 33591 | 32 | mdpi.com |
| MRSA CI2 | 128 | mdpi.com |
| MRSA CI3 | 128 | mdpi.com |
| S. aureus (clinical isolates, mean) | 24 | nih.gov |
Ampicillin sodium's spectrum includes several Gram-negative bacteria, such as Haemophilus influenzae and some strains of Escherichia coli and Salmonella. onlinescientificresearch.comwikipedia.org However, resistance among Gram-negative pathogens is widespread, often mediated by β-lactamase enzymes like TEM-1 in E. coli. nih.govnih.govasm.org Consequently, ampicillin is frequently combined with a β-lactamase inhibitor, such as sulbactam (B1307), to extend its coverage. nih.gov
Studies on H. influenzae have documented a significant prevalence of ampicillin resistance, largely due to β-lactamase production. nih.govcapes.gov.br Research using broth microdilution found an ampicillin resistance prevalence of 28% in a collection of 102 isolates. nih.gov
For E. coli, resistance rates to the ampicillin-sulbactam combination have been reported to be between 20% and 80%. asm.org The level of resistance often correlates with the amount of β-lactamase produced. asm.org For example, an E. coli strain with intermediate susceptibility to ampicillin-sulbactam (TIM2) had a MIC of 16/8 µg/mL, while a highly resistant strain (GB85) had a MIC greater than 128/64 µg/mL. asm.org A laboratory-induced resistant strain of E. coli saw its MIC for ampicillin increase from a susceptible level to 256 µg/mL, conferring cross-resistance to the ampicillin/sulbactam combination. nih.gov
| E. coli Strain | β-Lactamase Production | MIC (Ampicillin/Sulbactam, µg/mL) | Reference |
|---|---|---|---|
| ATCC 25922 | Non-producer | 4/2 | asm.org |
| EC11 | TEM-1 Producer (Susceptible) | 4/2 | asm.org |
| TIM2 | TEM-1 Producer (Intermediate) | 16/8 | asm.org |
| GB85 | TEM-1 Producer (Resistant) | >128/64 | asm.org |
Comparative studies are essential for understanding the relative efficacy of ampicillin sodium and guiding therapeutic choices. For enterococci, ampicillin susceptibility results are considered a reliable predictor for amoxicillin. nih.gov However, for E. faecalis isolates that are resistant to penicillin but susceptible to ampicillin, ampicillin susceptibility does not reliably predict susceptibility to imipenem or piperacillin. nih.gov In a multicenter evaluation, ampicillin was found to be a better surrogate than penicillin for predicting the susceptibility of E. faecalis to imipenem. asm.org
When comparing β-lactam/β-lactamase inhibitor combinations, studies have found that ampicillin-sulbactam and amoxicillin-clavulanate have comparable activity and spectra against many organisms. nih.gov However, significant interpretive disagreements can occur, making it necessary to test each combination separately, particularly against resistant isolates of E. coli. nih.govasm.org
Methodologies for Susceptibility Determination in Research Settings
Accurate determination of bacterial susceptibility to ampicillin sodium is critical for both clinical and research purposes. Several standardized in vitro methods are employed to quantify the level of antibiotic activity.
The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. bmglabtech.comnih.gov It is a fundamental measure of antibiotic potency.
Broth Dilution: This method involves preparing serial dilutions of the antibiotic in a liquid growth medium (broth) in tubes. Each tube is then inoculated with a standardized number of bacteria and incubated. The MIC is the lowest concentration in which no visible growth (turbidity) is observed. mdpi.combmglabtech.com
Microdilution: This is a miniaturized version of the broth dilution method performed in 96-well microtiter plates, allowing for the testing of multiple antibiotics or bacterial strains simultaneously. mdpi.comnih.govnih.gov This technique is widely used in research for its efficiency and lower reagent consumption. mdpi.com For example, it has been used to determine the MIC of ampicillin sodium against various MRSA strains. mdpi.com
Agar (B569324) Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar before it solidifies in Petri dishes. The surface of each plate is then inoculated with the test organisms. The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth on the agar surface. asm.org This method is useful for testing multiple isolates at once.
Interaction studies are performed to assess whether the combination of ampicillin sodium with another agent results in enhanced (synergy), reduced (antagonism), or unchanged (additive/indifference) antimicrobial activity.
Checkerboard Technique: This is a two-dimensional dilution method used to assess synergy. nih.govspringernature.com It is typically performed in a microtiter plate where serial dilutions of ampicillin sodium are made along one axis (e.g., vertical) and a second compound is diluted along the other axis (e.g., horizontal). mdpi.comcreative-diagnostics.com After incubation, the effect of each concentration combination is observed. The results are often quantified by calculating the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 typically indicates synergy. mdpi.comcreative-diagnostics.com
| Bacterial Strain | FICI | Interpretation | Reference |
|---|---|---|---|
| MRSA ATCC 43300 | 0.375 | Synergy | mdpi.com |
| MRSA ATCC 33591 | 0.5 | Synergy | mdpi.com |
| MRSA CI2 | 0.5 | Synergy | mdpi.com |
| MRSA CI3 | 0.5 | Synergy | mdpi.com |
Disc Diffusion: This is a common method for routine susceptibility testing. A paper disc impregnated with a standardized amount of ampicillin sodium is placed on an agar plate swabbed with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disc. nih.gov The size of this zone correlates with the MIC. While primarily a qualitative or semi-quantitative method, it is foundational to other interaction assays.
Decimal Assay for Additivity (DAA): The DAA is a newer test for evaluating drug interactions that is based on the disc diffusion assay. nih.govasm.org It relies on the linear relationship between the mass of a drug on a disc and the resulting zone of inhibition. nih.gov By comparing the observed zone size of a combination of drugs to a precisely calculated "target zone" for simple additivity, the assay can clearly delineate synergy (a zone larger than the target) and antagonism (a zone smaller than the target). nih.govasm.orgnih.gov This method can also identify the drug ratio that produces the maximal interaction. nih.gov
Research on Ampicillin Sodium Combination Therapies and Synergistic Effects
The clinical efficacy of ampicillin sodium, a broad-spectrum beta-lactam antibiotic, can be significantly enhanced through combination therapy. nbinno.com Research into synergistic partnerships has revealed that combining ampicillin with other antimicrobial agents can broaden its spectrum of activity, overcome resistance mechanisms, and improve outcomes against challenging bacterial infections. nih.govresearchgate.net These combinations often work by protecting ampicillin from enzymatic degradation, enhancing its uptake, or targeting different bacterial processes simultaneously.
One of the most well-established synergistic combinations is ampicillin with beta-lactamase inhibitors, such as sulbactam and clavulanic acid. nih.govnih.gov Bacteria that produce beta-lactamase enzymes can hydrolyze the beta-lactam ring of ampicillin, rendering it inactive. nih.gov Inhibitors like sulbactam irreversibly bind to and inactivate these enzymes, thereby restoring ampicillin's bactericidal activity against otherwise resistant strains. nih.govnih.gov This combination is effective against a range of bacteria including Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, Klebsiella, Acinetobacter, Enterobacter, and various anaerobes. nih.gov Similarly, the combination of amoxicillin (a closely related aminopenicillin) and clavulanic acid has demonstrated synergistic effects against ampicillin-resistant strains of S. aureus, E. coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, and Bacteroides fragilis. nih.govpacehospital.com
Another critical area of synergistic research involves the combination of ampicillin with aminoglycosides, such as gentamicin (B1671437). nih.govnih.govnih.gov This combination has been a cornerstone for treating severe enterococcal infections, like those caused by Enterococcus faecalis. mdpi.comresearchgate.net The proposed mechanism involves ampicillin's inhibition of cell wall synthesis, which is thought to facilitate the intracellular uptake of the aminoglycoside, leading to a more potent bactericidal effect. nih.govresearchgate.net Studies have shown that this combination leads to an increase in reactive oxygen species (ROS) within the bacteria, contributing to the synergistic killing effect. nih.gov This synergy has been demonstrated against aminoglycoside-resistant Group B Streptococci and various strains of lactobacilli. nih.govresearchgate.net
Dual beta-lactam therapies have also emerged as a promising strategy, particularly for infections caused by E. faecalis. mdpi.com The combination of ampicillin with a third-generation cephalosporin (B10832234) like ceftriaxone (B1232239) or a fifth-generation cephalosporin like ceftobiprole (B606590) has shown synergistic and bactericidal effects. mdpi.commdpi.com This synergy is attributed to the saturation of different penicillin-binding proteins (PBPs) by each antibiotic, leading to a more comprehensive blockade of bacterial cell wall synthesis. mdpi.commdpi.com
Recent research has also explored novel combination therapies. For instance, a study on methicillin-resistant Staphylococcus aureus (MRSA) found that propolis nanoparticles (PNPs) exhibited a synergistic antibacterial and anti-biofilm effect when combined with ampicillin sodium. mdpi.com The combination significantly inhibited biofilm formation and reduced the biomass of existing biofilms by suppressing the expression of resistance and biofilm-related genes. mdpi.com Similarly, nanotechnology has been used to create ampicillin-conjugated gold nanoparticles, which have shown enhanced antibacterial activity against S. aureus and MRSA compared to ampicillin alone. frontiersin.org
Furthermore, studies on multi-drug resistant (MDR) Acinetobacter baumannii have investigated the synergistic effects of ampicillin/sulbactam with other antibiotics. nih.gov Significant synergy was observed when combined with amikacin (B45834), gentamicin, doxycycline, co-trimoxazole, azithromycin, and cefepime, offering potential therapeutic options for these difficult-to-treat infections. nih.gov
The following tables summarize key findings from research on ampicillin sodium combination therapies.
Table 1: Synergistic Effects of Ampicillin Sodium with Beta-Lactamase Inhibitors
| Combination | Target Organisms | Key Research Findings | Citation(s) |
| Ampicillin/Sulbactam | Staphylococcus aureus, Haemophilus influenzae, Escherichia coli, Klebsiella spp., Acinetobacter spp., Enterobacter spp., Anaerobes | Sulbactam inhibits beta-lactamase, restoring ampicillin's activity against resistant strains. nih.gov Effective in treating mixed infections. nih.gov | nih.govnih.gov |
| Amoxicillin/Clavulanic Acid | Ampicillin-resistant S. aureus, E. coli, K. pneumoniae, P. mirabilis, P. vulgaris, B. fragilis | Clavulanic acid irreversibly inhibits beta-lactamases, demonstrating synergy against a wide range of ampicillin-resistant isolates. nih.govpacehospital.com | nih.govpacehospital.com |
Table 2: Synergistic Effects of Ampicillin Sodium with Aminoglycosides
| Combination | Target Organisms | Key Research Findings | Citation(s) |
| Ampicillin/Gentamicin | Enterococcus faecalis, Group B Streptococci | Increases intracellular reactive oxygen species, augmenting the bactericidal effect. nih.gov Considered a standard for treating serious enterococcal infections. nih.govmdpi.comresearchgate.net Effective against aminoglycoside-resistant Group B Streptococci. nih.govnih.gov | nih.govnih.govmdpi.comresearchgate.netnih.gov |
| Ampicillin/Other Aminoglycosides (Tobramycin, Kanamycin, Amikacin) | Group B Streptococci, Multi-drug resistant Acinetobacter baumannii | Synergy demonstrated in all tested combinations against aminoglycoside-resistant Group B streptococci. nih.gov Ampicillin/sulbactam in combination with amikacin and gentamicin showed a 55% synergistic effect against MDR A. baumannii. nih.gov | nih.govnih.gov |
Table 3: Synergistic Effects of Ampicillin Sodium with Other Beta-Lactams and Novel Agents
| Combination | Target Organisms | Key Research Findings | Citation(s) |
| Ampicillin/Ceftriaxone | Enterococcus faecalis | Demonstrates synergistic effects, especially in cases resistant to aminoglycosides, by targeting different penicillin-binding proteins. mdpi.com | mdpi.com |
| Ampicillin/Ceftobiprole | Enterococcus faecalis | Combination showed a synergistic and bactericidal effect, with a clinical success rate of 81% in a study of invasive infections. mdpi.com | mdpi.com |
| Ampicillin Sodium/Propolis Nanoparticles | Methicillin-Resistant Staphylococcus aureus (MRSA) | Fractional Inhibitory Concentration (FIC) indices ranged from 0.375 to 0.5, indicating synergy. Significantly inhibited biofilm formation and reduced existing biofilm biomass. mdpi.com | mdpi.com |
| Ampicillin/Gold Nanoparticles | Staphylococcus aureus, MRSA | Reduced the Minimum Inhibitory Concentration (MIC) by 18% against S. aureus and by 10–20 times against MRSA compared to ampicillin alone. frontiersin.org | frontiersin.org |
| Ampicillin/Cloxacillin (B1194729) | Gram-negative bacteria, Ampicillin-resistant strains | The combination can kill certain resistant Gram-negative bacteria at concentrations where neither drug is effective alone. researchgate.net | researchgate.net |
Molecular Mechanisms of Bacterial Resistance to Ampicillin Sodium
Enzymatic Inactivation: β-Lactamases and Their Variants
The most prevalent mechanism of resistance to ampicillin (B1664943) sodium is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, the core structural motif of penicillins and other β-lactam antibiotics. This hydrolysis results in the formation of an inactive product, ampilloic acid, rendering the antibiotic unable to bind to its target. mdpi.comresearchgate.net The genes encoding these enzymes are found on both bacterial chromosomes and mobile genetic elements, facilitating their spread among bacterial populations. frontiersin.org
Characterization of Specific β-Lactamase Enzymes (e.g., TEM, SHV) Implicated in Ampicillin Hydrolysis
Among the vast number of identified β-lactamases, the TEM (named after the patient Temoneira) and SHV (sulfhydryl variable) types are particularly significant in conferring resistance to ampicillin.
TEM β-Lactamases: The TEM-1 enzyme is the most commonly encountered β-lactamase in Gram-negative bacteria and is responsible for up to 90% of ampicillin resistance in Escherichia coli. nih.govyoutube.com It efficiently hydrolyzes penicillins, including ampicillin. asm.org The gene for TEM-1 is often located on plasmids, which contributes to its widespread dissemination. youtube.com TEM-2, a derivative of TEM-1, shares a similar hydrolytic profile. asm.org Point mutations in the genes encoding these enzymes have led to the evolution of extended-spectrum β-lactamases (ESBLs), which can inactivate a broader range of β-lactam antibiotics. asm.org
SHV β-Lactamases: SHV-1 is another prevalent plasmid-mediated β-lactamase, commonly found in Klebsiella pneumoniae, and is responsible for a significant proportion of ampicillin resistance in this species. youtube.comasm.org It shares approximately 68% of its amino acid sequence with TEM-1 and has a similar structure. youtube.com Like the TEM enzymes, mutations in the blaSHV-1 gene have given rise to ESBL variants. asm.org
Table 1: Prominent β-Lactamase Enzymes Conferring Ampicillin Resistance
| Enzyme | Common Bacterial Hosts | Key Characteristics |
| TEM-1 | Escherichia coli, Haemophilus influenzae, Neisseria gonorrhoeae | Most common plasmid-mediated β-lactamase; high hydrolytic activity against ampicillin. nih.govasm.org |
| SHV-1 | Klebsiella pneumoniae | Structurally similar to TEM-1; a major cause of plasmid-mediated ampicillin resistance. youtube.comasm.org |
Biochemical Analysis of β-Lactam Ring Hydrolysis by β-Lactamases
The hydrolysis of the β-lactam ring by serine-based β-lactamases, such as TEM-1, is a two-step enzymatic process involving acylation and deacylation. nih.gov
Acylation: The process begins with the nucleophilic attack of a serine residue in the active site of the β-lactamase on the carbonyl carbon of the β-lactam ring of ampicillin. nih.gov This forms a transient, high-energy acylation intermediate, which then resolves into a more stable covalent acyl-enzyme complex. nih.gov
Deacylation: A water molecule, activated by a general base in the enzyme's active site, then attacks the acyl-enzyme complex. nih.gov This leads to the formation of a deacylation intermediate, followed by the hydrolysis of the ester bond. This step regenerates the free, active enzyme and releases the inactivated ampicillin molecule, now in the form of ampilloic acid. researchgate.netnih.gov
Kinetic studies of TEM-1 β-lactamase have determined the catalytic efficiency of this enzyme against ampicillin. The turnover number (kcat) for ampicillin hydrolysis by TEM-1 has been reported to be in the range of 800–2000 s−1, with Michaelis-Menten constant (KM) values varying between 20 and 77 μM. nih.gov This high catalytic efficiency underscores the effectiveness of this enzymatic defense mechanism.
Role of Plasmid-Mediated Resistance Mechanisms in β-Lactamase Dissemination
Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are key vectors in the horizontal gene transfer of antibiotic resistance. wikipedia.org The genes encoding β-lactamases, such as blaTEM and blaCTX-M, are frequently located on plasmids. frontiersin.org This plasmid-mediated resistance allows for the rapid spread of ampicillin resistance not only among the same bacterial species but also across different genera. wikipedia.org The transfer of these resistance plasmids can occur through conjugation, a process involving direct cell-to-cell contact. wikipedia.org The presence of multiple resistance genes on a single plasmid can lead to multidrug resistance, severely limiting therapeutic options. wikipedia.org The global dissemination of these plasmids is driven by the selective pressure exerted by the widespread use of antibiotics. wikipedia.org
Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)
A second major mechanism of resistance to ampicillin sodium involves the modification of its cellular targets, the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov Ampicillin and other β-lactam antibiotics act by binding to the active site of PBPs, thereby inhibiting their function and leading to cell lysis. mdpi.com Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs, which reduces the affinity of these proteins for β-lactam antibiotics. mdpi.com
Research on Low-Affinity PBP Mutations in Resistant Strains (e.g., Enterococcus faecium, Streptococcus pneumoniae)
Enterococcus faecium : High-level resistance to ampicillin in E. faecium is often associated with the overexpression of PBP5 or the acquisition of mutations in the pbp5 gene that decrease its affinity for β-lactams. oup.com Strains exhibiting low-level susceptibility to ampicillin appear to primarily rely on the overexpression of PBP5. tandfonline.com
Streptococcus pneumoniae : In S. pneumoniae, resistance to β-lactam antibiotics, including ampicillin, is primarily due to alterations in high-molecular-weight PBPs. oup.com The key PBPs involved are PBP2x, PBP2b, and PBP1a. oup.cometflin.com Resistance often arises from the acquisition of mosaic pbp genes, which are formed through homologous recombination with pbp genes from other, naturally resistant streptococcal species. nih.gov The presence of a low-affinity PBP2x variant is considered a crucial factor for the development of heteroresistance, where a subpopulation of bacteria can survive at higher antibiotic concentrations. nih.gov High-level resistance typically requires a combination of alterations in PBP1a, PBP2b, and PBP2x. etflin.com
Table 2: Key Penicillin-Binding Proteins Involved in Ampicillin Resistance
| Organism | Altered PBP | Consequence of Alteration |
| Enterococcus faecium | PBP5 | Decreased affinity for ampicillin, leading to resistance. oup.com |
| Streptococcus pneumoniae | PBP2x, PBP2b, PBP1a | Mosaic gene formation leads to low-affinity PBPs, resulting in reduced susceptibility to ampicillin. oup.cometflin.com |
Structural and Functional Analysis of Modified PBPs Affecting Ampicillin Binding
The transpeptidase activity of PBPs relies on three conserved amino acid motifs: SXXK, SXN, and KT(S)G. nih.gov Mutations within or near these active-site motifs are associated with the development of low-affinity PBPs. oup.comnih.gov
In S. pneumoniae, amino acid substitutions in these conserved regions of PBP1a, PBP2b, and PBP2x have been shown to correlate with decreased affinities for penicillin and ampicillin. nih.gov For instance, a T446A substitution in PBP2b can reduce its binding affinity for penicillin by 60%. etflin.com These structural changes hinder the ability of ampicillin to effectively acylate the active site serine of the PBP, thus allowing cell wall synthesis to proceed even in the presence of the antibiotic. frontiersin.org
Interestingly, some PBPs exhibit a degree of structural and functional plasticity that can contribute to resistance. For example, the crystal structure of PBP5 from Pseudomonas aeruginosa reveals features that are strikingly similar to those of class A β-lactamases. asm.org This structural resemblance, coupled with active-site flexibility, allows this PBP to not only function as a D,D-carboxypeptidase in cell wall metabolism but also to exhibit β-lactamase activity, including the hydrolysis of carbapenems. asm.org This dual functionality highlights the evolutionary link between PBPs and β-lactamases and underscores the versatility of PBPs in contributing to β-lactam resistance. asm.org
Efflux Pumps and Reduced Outer Membrane Permeability
In Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier, which many antibiotics must cross to reach their intracellular targets. uni-goettingen.denih.gov Resistance to ampicillin sodium can arise from mechanisms that either actively expel the drug from the cell or prevent it from entering in the first place. These strategies involve two key molecular players: efflux pumps and porin channels. nih.govnih.gov Efflux pumps function as molecular transporters that recognize and eject a wide range of compounds, including ampicillin, from the bacterial cytoplasm or periplasm. nih.govfrontiersin.org Concurrently, mutations that alter the structure or decrease the expression of outer membrane porins—the primary channels for antibiotic influx—can significantly reduce the intracellular concentration of the drug, rendering it ineffective. uni-goettingen.denih.gov
Mechanistic Studies of Antibiotic Efflux Transporters
Efflux pumps are membrane proteins that contribute significantly to both intrinsic and acquired multidrug resistance (MDR) in bacteria. nih.govfrontiersin.org They function by actively transporting antibiotics out of the cell, thereby lowering the intracellular drug concentration below the threshold required for bactericidal activity. droracle.ai These transporters are classified into several major superfamilies based on their structure, energy source, and substrate specificity. Key families involved in antibiotic resistance include the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families. nih.govnih.gov
RND-type efflux pumps are particularly significant in Gram-negative bacteria and are a major cause of clinical resistance. nih.govnih.gov These are complex, three-part systems that span the entire bacterial cell envelope, consisting of an inner membrane transporter (the RND pump itself, e.g., AcrB in Escherichia coli), a periplasmic membrane fusion protein (MFP, e.g., AcrA), and an outer membrane channel (e.g., TolC). youtube.com This tripartite structure allows the pump to capture substrates like ampicillin from the periplasm or inner membrane and expel them directly into the extracellular medium. youtube.com MFS transporters, which utilize the proton motive force, and ABC transporters, which are powered by ATP hydrolysis, are also widespread and capable of extruding a variety of antibiotics. frontiersin.orgnih.gov Mechanistic studies have shown that a single multidrug efflux pump can recognize and export multiple structurally diverse antibiotics, making them a formidable challenge in overcoming resistance. frontiersin.org
The table below summarizes the major superfamilies of efflux pumps implicated in antibiotic resistance.
| Efflux Pump Superfamily | Energy Source | Key Examples in Gram-Negative Bacteria | Substrates Include | Citations |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | β-lactams, fluoroquinolones, macrolides, tetracyclines | nih.gov, nih.gov, droracle.ai |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | EmrD (E. coli) | Tetracycline, chloramphenicol | nih.gov, nih.gov |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | MacB (E. coli) | Macrolides | nih.gov |
| Small Multidrug Resistance (SMR) | Proton Motive Force | EmrE (E. coli) | Quaternary ammonium (B1175870) compounds, ethidium (B1194527) bromide | nih.gov |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion Gradient / Proton Motive Force | NorM (Vibrio parahaemolyticus) | Fluoroquinolones, aminoglycosides, ampicillin | nih.gov |
Research on Porin Mutations and Decreased Drug Influx
For ampicillin to be effective against Gram-negative bacteria, it must first diffuse across the outer membrane, a process primarily facilitated by water-filled channel proteins known as porins. uni-goettingen.deresearchgate.net The most prevalent general porins in E. coli are OmpF and OmpC. researchgate.netnih.gov Research has consistently shown that mutations affecting these porins are a significant mechanism of resistance. nih.gov These mutations can lead to resistance in several ways: a complete loss of the porin, a modification of the channel's size or electrostatic properties, or a reduction in the level of porin expression. nih.gov All of these changes result in a slower diffusion of ampicillin into the cell. nih.gov
A detailed study on the permeation of ampicillin through the OmpF porin of E. coli demonstrated that the antibiotic's interaction with the channel pore can be measured by observing transient blockages of ion current in single-channel recordings. nih.gov The rate of ampicillin diffusion is influenced by its physicochemical properties, with bulkier or more hydrophobic molecules penetrating more slowly. researchgate.net
Furthermore, research on Neisseria meningitidis, the bacterium responsible for meningitis, has provided critical insights into how a single point mutation in a porin can confer resistance. uni-goettingen.denih.govresearchgate.net A study focusing on the PorB porin showed that a single amino acid substitution (G120K) can significantly impact the binding and permeation of β-lactam antibiotics. researchgate.net Using a combination of X-ray crystallography, electrophysiology, and liposome (B1194612) swelling assays, researchers demonstrated that this mutation reduces the transport of ampicillin into the cell. nih.govbiorxiv.orgbiorxiv.org The liposome swelling assay, which measures the influx of antibiotics by monitoring the decrease in optical density as liposomes burst, showed that ampicillin transport was substantially lower for the mutant PorB compared to the wild-type version. biorxiv.orgbiorxiv.org
The table below presents findings from research on porin-mediated resistance.
| Organism | Porin | Type of Mutation/Change | Effect on Ampicillin | Research Method(s) | Citations |
| Escherichia coli | OmpF, OmpC | Decreased expression | Reduced influx, increased resistance | Susceptibility testing, regulatory gene analysis | mdpi.com |
| Escherichia coli | OmpF | Not applicable (wild-type study) | Characterized permeation and binding events | Single-channel electrical recording | nih.gov |
| Neisseria meningitidis | PorB | Single point mutation (G120K/G103K) | Reduced drug permeation and influx | X-ray crystallography, electrophysiology, liposome swelling assays | uni-goettingen.denih.gov, researchgate.net, biorxiv.org |
| Escherichia coli | OmpR (regulator) | Mutation in regulatory gene | Decreased porin expression, reduced susceptibility | Genetic analysis, susceptibility testing | nih.gov, mdpi.com |
Biofilm Formation as a Resistance-Conferring Strategy
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. researchgate.netmdpi.com This mode of growth is a significant survival strategy for bacteria, providing protection against harsh environmental conditions, host immune responses, and, crucially, antimicrobial agents. nih.goviomcworld.org Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating (planktonic) counterparts. mdpi.com Resistance to ampicillin within a biofilm is not due to a single mechanism but is a multifactorial phenomenon arising from the unique architecture and physiology of the biofilm community. mdpi.comnih.gov
The formation of a biofilm occurs in several stages: initial attachment of planktonic cells to a surface, formation of microcolonies, and maturation into a complex three-dimensional structure. mdpi.comnih.gov The mature biofilm's EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, restricting the penetration of antibiotics like ampicillin. mdpi.comfrontiersin.org Additionally, the interior of a biofilm often features gradients of nutrients and oxygen, leading to the presence of slow-growing or metabolically inactive cells in the deeper layers. researchgate.netiomcworld.org Since ampicillin primarily targets actively dividing cells by inhibiting cell wall synthesis, these quiescent bacteria are less susceptible. iomcworld.org Other resistance mechanisms at play within biofilms include the upregulation of efflux pumps, the neutralizing effect of enzymes trapped within the matrix, and the emergence of highly resistant "persister cells". nih.govfrontiersin.org
| Mechanism | Description | Contribution to Ampicillin Resistance | Citations |
| Restricted Penetration | The dense extracellular polymeric substance (EPS) matrix acts as a diffusion barrier for antimicrobial agents. | Physically blocks or slows the entry of ampicillin into the deeper layers of the biofilm. | nih.gov, mdpi.com |
| Altered Microenvironment | Gradients of nutrients, oxygen, and pH develop within the biofilm, leading to distinct physiological states. | Slows bacterial growth, particularly in the inner regions, making cell-wall active agents like ampicillin less effective. | researchgate.net, iomcworld.org |
| Persister Cell Formation | A subpopulation of dormant, metabolically inactive cells that can survive high concentrations of antibiotics. | Persister cells are not killed by ampicillin and can repopulate the biofilm once treatment ceases. | iomcworld.org, frontiersin.org |
| Upregulation of Efflux Pumps | Increased expression of efflux pumps in biofilm-dwelling bacteria. | Actively expels ampicillin that manages to penetrate the cell, reducing its intracellular concentration. | nih.gov, frontiersin.org |
| Horizontal Gene Transfer | The high cell density within a biofilm facilitates the exchange of genetic material, including resistance genes. | Promotes the rapid spread of ampicillin resistance genes (e.g., via plasmids) throughout the biofilm community. | nih.gov, mdpi.com |
Genetic Mechanisms of Resistance Acquisition and Dissemination
The spread of ampicillin resistance is driven by the remarkable genetic plasticity of bacteria, which allows them to acquire new resistance determinants and adapt to antibiotic pressure. These genetic mechanisms can be broadly divided into two categories: the acquisition of resistance genes from other organisms through horizontal gene transfer and the evolution of resistance through mutations in the bacterium's own chromosome. nih.govresearchgate.net
Horizontal Gene Transfer via Plasmids and Transposons
Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance among bacteria, allowing resistance to spread much faster than through spontaneous mutation alone. nih.govlibretexts.org This process involves the transfer of genetic material between different bacteria, often across species and genera. nih.gov The main vectors for transferring ampicillin resistance genes are mobile genetic elements (MGEs), particularly plasmids and transposons. nih.govfrontiersin.org
Plasmids are small, circular DNA molecules that replicate independently of the bacterial chromosome and frequently carry genes conferring resistance to one or more antibiotics. frontiersin.orgnih.gov Resistance plasmids can be transferred from a donor to a recipient bacterium through a process called conjugation, which involves direct cell-to-cell contact. researchgate.net
Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome, or between a plasmid and the chromosome. libretexts.org They often carry antibiotic resistance genes. libretexts.orgfrontiersin.org When a transposon containing an ampicillin resistance gene inserts itself into a transferable plasmid, it creates a highly mobile unit that can be spread efficiently throughout a bacterial population. researchgate.net Furthermore, integrons are genetic elements that can capture and express multiple gene cassettes, each typically containing a resistance gene. libretexts.orgfrontiersin.org By accumulating several gene cassettes, integrons can create large multidrug resistance regions on plasmids and transposons, contributing to the emergence of multidrug-resistant pathogens. frontiersin.org
Chromosomal Mutations and Adaptive Evolution of Resistance
While HGT allows for the acquisition of pre-existing resistance genes, bacteria can also evolve resistance to ampicillin through mutations in their own chromosomal DNA. researchgate.netfuturelearn.com These mutations arise spontaneously at a low frequency during DNA replication. futurelearn.com When a bacterial population is exposed to an antibiotic, individuals with a mutation that confers even a slight survival advantage are selected for and will eventually dominate the population. futurelearn.com This process is known as adaptive evolution. nih.govnih.gov
Laboratory evolution experiments have been instrumental in studying the genetic pathways to ampicillin resistance. nih.govpnas.org These studies show that high-level resistance often evolves not through a single mutation, but through the accumulation of multiple mutations in different genes. nih.gov Key targets for resistance-conferring mutations include:
Genes encoding the antibiotic target: For ampicillin, this includes penicillin-binding proteins (PBPs). Mutations in the pbp5 gene in Enterococcus faecium, for example, are a primary cause of its intrinsic and acquired resistance to β-lactams. nih.gov
Regulatory genes: Mutations in genes that control the expression of other genes can lead to resistance. For instance, mutations in regulatory proteins can cause the overexpression of efflux pumps or the downregulation of porins. nih.govfuturelearn.com
Genes involved in cell envelope synthesis: Mutations affecting the synthesis of the cell wall can also contribute to resistance. nih.gov
Studies have shown that while resistance mutations are beneficial in the presence of the antibiotic, they can sometimes carry a fitness cost, such as a reduced growth rate, in an antibiotic-free environment. nih.govnih.govasm.org However, bacteria can often acquire additional compensatory mutations that mitigate these costs, allowing the resistant population to persist even after the antibiotic pressure is removed. nih.govfuturelearn.comasm.org
| Gene/Region | Function | Organism Example(s) | Effect of Mutation | Citations |
| ampC | Encodes a β-lactamase | Escherichia coli | Amplification or point mutations lead to increased enzyme production and high-level resistance. | nih.gov |
| ompR | Transcriptional regulator | Escherichia coli | Affects expression of OmpF/OmpC porins, reducing drug influx. | nih.gov |
| ftsI | Encodes Penicillin-Binding Protein 3 (PBP3) | Escherichia coli | Alters the drug target, reducing ampicillin's binding affinity. | nih.gov |
| pbp5 | Encodes a low-affinity Penicillin-Binding Protein | Enterococcus faecium | Upregulated expression and/or mutations lead to high-level resistance. | nih.gov |
| marR | Transcriptional repressor of the mar operon | Escherichia coli | Inactivating mutations lead to overexpression of efflux pumps (e.g., AcrAB-TolC). | nih.gov |
| cpxA | Sensor kinase of a two-component system | Escherichia coli | Can confer moderate increases in resistance to β-lactam antibiotics. | frontiersin.org |
Investigations into Intrinsic Resistance Mechanisms
Intrinsic resistance to ampicillin sodium is a baseline level of insusceptibility to the antibiotic that is an inherent characteristic of a bacterial species. This form of resistance is not acquired through horizontal gene transfer but is encoded on the bacterial chromosome. The primary intrinsic mechanisms that have been extensively investigated include reduced permeability of the outer membrane, the activity of efflux pumps, and modifications of the target penicillin-binding proteins (PBPs).
Alterations in Penicillin-Binding Proteins (PBPs)
A primary mechanism of intrinsic resistance to β-lactam antibiotics like ampicillin sodium involves the modification of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.
In Enterococcus faecium, high-level ampicillin resistance is fundamentally linked to the low-affinity PBP5. While the mere presence of PBP5 confers a degree of resistance, mutations within the pbp5 gene can significantly increase the minimum inhibitory concentration (MIC) of ampicillin. Studies have shown that specific amino acid substitutions, particularly when combined, amplify the level of resistance. For instance, the combination of a methionine-to-alanine change at position 485 and the insertion of a serine at position 466 in PBP5 has been associated with the highest levels of resistance to β-lactams. researchgate.net Research on ampicillin-resistant mutants of E. faecium has demonstrated a correlation between the quantity of PBP5 produced and the level of resistance; a mutant strain producing roughly twice the amount of PBP5 showed MICs that were approximately double those of other mutants. nih.gov Furthermore, the deletion of the pbp5 gene in E. faecium results in a drastic reduction of the ampicillin MIC to as low as 0.2 µg/ml, underscoring its critical role in intrinsic resistance. nih.gov
Streptococcus pneumoniae develops resistance to β-lactams, including ampicillin, through alterations in its PBPs. Low-level resistance is often attributed to modifications in PBP2x and PBP2b, while high-level resistance typically requires additional changes in PBP1a. etflin.com These alterations are a result of recombination events that create mosaic pbp genes. etflin.com Specific mutations near the active site of these PBPs reduce their affinity for ampicillin. For example, in PBP2b, substitutions around the Ser-Ser-Asn triad (B1167595) have been shown to contribute to low-level amoxicillin (B794) resistance. nih.gov
Table 1: Impact of PBP5 Mutations on Ampicillin Resistance in Enterococcus faecium
| Strain/Mutant | Ampicillin MIC (µg/ml) | Key Findings |
| Ampicillin-susceptible E. faecium D344-S | ≤0.5 | Baseline susceptibility. nih.gov |
| E. faecium D344-SRF with pCWR583 (intact psr ORF) | 64 | Introduction of a plasmid containing the pbp5 region confers resistance. nih.gov |
| Ampicillin-resistant mutant A2 | 256 | Produces approximately double the amount of PBP5 compared to other mutants, leading to a higher MIC. nih.gov |
| E. faecium E1162 Δpbp5 | 0.2 | Deletion of the pbp5 gene leads to a significant decrease in ampicillin resistance. nih.gov |
Reduced Permeability via Porin Channel Modifications
In Gram-negative bacteria, the outer membrane presents a significant barrier to antibiotic entry. Porins are protein channels that facilitate the diffusion of small, hydrophilic molecules like ampicillin across this membrane. A reduction in the number or alteration of the structure of these porins is a key intrinsic resistance mechanism.
Neisseria gonorrhoeae utilizes porin mutations as part of its strategy to resist penicillin. The penB determinant, which involves mutations in the porin PIB, can increase resistance levels to penicillin. nih.gov Specific mutations at positions 120 and 121 within a loop of the porin that lines the channel are critical for this resistance. nih.gov
Table 2: Influence of Porin Alterations on Ampicillin MIC in Escherichia coli
| Strain | Relevant Genotype | Ampicillin MIC (µg/ml) | Fold Change in MIC vs. Wild-Type |
| Wild-Type | ompA+ ompC+ ompF+ | 8 | - |
| Triple Mutant | ΔompA ΔompC ΔompF | 4 | 0.5 |
Data derived from a study on the roles of outer membrane porins in antibiotic resistance. frontiersin.org
Efflux Pump Activity
Efflux pumps are transport proteins that actively expel a wide array of substrates, including antibiotics, from the bacterial cell. The constitutive expression of these pumps contributes to the intrinsic resistance of many bacterial species.
In Gram-negative bacteria such as Pseudomonas aeruginosa, efflux pumps are a major component of its high intrinsic resistance to many antibiotics, including ampicillin. nih.govasm.orgnih.gov The genome of P. aeruginosa encodes several multidrug efflux pumps, such as MexAB-OprM, which can extrude most β-lactams. nih.govdundee.ac.uk
In Escherichia coli, the AcrAB-TolC efflux system is a primary pump responsible for multidrug resistance. Overexpression of this pump leads to decreased susceptibility to a range of antibiotics. nih.govoup.com Conversely, the deletion of the acrB gene, which encodes the inner membrane transporter component, results in increased susceptibility. researchgate.net The activity of this pump is a significant factor in the intrinsic resistance of E. coli to ampicillin. nih.gov
Table 3: Effect of AcrAB-TolC Efflux Pump Expression on Ampicillin Susceptibility in Escherichia coli
| Strain Condition | Relative Ampicillin MIC (log2 Fold Change vs. Wild-Type) | Implication |
| acrB deletion (ΔacrB) | < 0 | Increased susceptibility to ampicillin. |
| acrAB overexpression | > 0 | Decreased susceptibility to ampicillin. |
Data adapted from a study investigating the impact of AcrAB-TolC activity on antibiotic susceptibility. researchgate.net
Strategies for Overcoming Ampicillin Sodium Resistance
Co-Administration with β-Lactamase Inhibitors
A major mechanism of resistance to ampicillin (B1664943) sodium is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring, a core structural component of ampicillin, rendering the antibiotic inactive. nih.gov The co-administration of ampicillin sodium with a β-lactamase inhibitor is a clinically successful strategy to counteract this resistance. numberanalytics.com These inhibitor compounds effectively neutralize the β-lactamase enzymes, allowing the ampicillin molecule to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial action. researchgate.net
β-lactamase inhibitors function by acting as "suicide inhibitors" or mechanism-based inactivators. frontiersin.org Classical inhibitors, which possess a β-lactam ring themselves, bind to the active site of the β-lactamase enzyme. researchgate.net This binding leads to the acylation of a crucial serine residue within the enzyme's active site, forming a stable intermediate. frontiersin.orgresearchgate.net This process can be reversible or irreversible.
In the case of irreversible inhibition, the initial acyl-enzyme intermediate undergoes a series of chemical rearrangements. frontiersin.org This results in a more stable, covalently bonded complex that permanently inactivates the enzyme, preventing it from hydrolyzing the partner antibiotic, such as ampicillin. frontiersin.orgresearchgate.net For instance, the opening of the oxazolidine (B1195125) ring in clavulanic acid after acylation leads to an irreversibly bound, inactivated enzyme. frontiersin.org Newer, non-β-lactam inhibitors like avibactam (B1665839) also acylate the serine residue but form a carbamoyl (B1232498) linkage that is more resistant to hydrolysis than the ester linkage formed by traditional inhibitors, though the inhibition is often reversible. researchgate.netnih.gov
The first generation of clinically significant β-lactamase inhibitors includes clavulanic acid, sulbactam (B1307), and tazobactam (B1681243). nih.gov While they share a core β-lactam structure, subtle differences in their molecular makeup significantly influence their inhibitory spectrum and potency. youtube.com
Clavulanic Acid: Possesses a broad spectrum of activity against many plasmid-mediated β-lactamases, particularly Ambler class A enzymes like TEM and SHV. youtube.comresearchgate.net Studies have shown clavulanic acid to be a more potent inhibitor than sulbactam against many of these common enzymes. psu.edunih.gov For example, against TEM-1 and SHV-1, clavulanic acid was found to be 60 and 580 times more potent than sulbactam, respectively. psu.edu
Sulbactam: A penicillanic acid sulfone, it also inhibits class A β-lactamases but generally with less potency than clavulanic acid or tazobactam. nih.govpsu.edu However, sulfones like sulbactam and tazobactam have demonstrated better inhibition of class C cephalosporinases compared to clavulanic acid. nih.gov
Tazobactam: Another penicillanic acid sulfone, tazobactam exhibits a broader and more potent inhibitory profile than sulbactam and is comparable in many respects to clavulanic acid against conventional and extended-spectrum β-lactamases. researchgate.netpsu.edu
Interactive Table: Comparative Potency of β-Lactamase Inhibitors
| Inhibitor | Relative Potency against Class A β-Lactamases (e.g., TEM-1, SHV-1) | Key Structural Feature |
|---|---|---|
| Clavulanic Acid | High psu.edu | Oxapenam |
| Sulbactam | Moderate psu.edu | Penam (B1241934) sulfone |
| Tazobactam | High researchgate.net | Penam sulfone with a triazole moiety |
The evolution of β-lactamases, including the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC and OXA-type enzymes), has driven the development of new inhibitors. mdpi.comacs.org Research is focused on creating inhibitors with a broader spectrum of activity that can overcome the limitations of older compounds. nih.gov
Novel inhibitors are moving beyond the traditional β-lactam structure. mdpi.com Key developments include:
Diazabicyclooctanes (DBOs): This class includes avibactam and relebactam. nih.govnih.gov Avibactam, a non-β-lactam inhibitor, is effective against a wide range of class A, C, and some class D β-lactamases. nih.govmdpi.com
Boronic Acids: Vaborbactam is a cyclic boronic acid-based inhibitor with potent activity against class A and C enzymes, particularly KPC carbapenemases. nih.govmdpi.com
Other Investigational Agents: Researchers are exploring compounds to inhibit metallo-β-lactamases (MBLs or class B enzymes), which are a significant challenge as they are not inhibited by serine-β-lactamase inhibitors. mdpi.comoup.com Taniborbactam and xeruborbactam (B10854609) represent some of the newer agents in development with broader spectrums. mdpi.comoup.com
Interactive Table: Generations of β-Lactamase Inhibitors
| Generation | Inhibitor Class | Examples | Target β-Lactamase Classes |
|---|---|---|---|
| First | β-Lactam-based | Clavulanic acid, Sulbactam, Tazobactam | Primarily Class A oup.com |
| Second | Non-β-Lactam (DBOs) | Avibactam, Relebactam | Class A, C, and some D oup.com |
| Third | Boronate Compounds | Vaborbactam | Class A and C mdpi.comoup.com |
| Emerging | Various (e.g., MBL inhibitors) | Taniborbactam, Aztreonam/avibactam | Includes Class B (MBLs) oup.com |
Novel Delivery Systems and Formulations for Enhanced Efficacy
Another strategy to overcome resistance and improve the therapeutic index of ampicillin sodium involves advanced drug delivery systems. These technologies aim to protect the antibiotic from degradation, enhance its penetration into bacterial cells and biofilms, and control its release.
Nanotechnology offers a platform to revitalize existing antibiotics like ampicillin. nih.gov Conjugating ampicillin to nanoparticles can overcome resistance mechanisms and enhance bactericidal activity. nih.gov
Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles (Fe₃O₄) coated with materials like chitosan (B1678972) have been used to load ampicillin. nih.gov These "nano-antibiotics" can be guided by an external magnetic field and have shown efficient release of the drug. nih.gov One study demonstrated that an ampicillin-chitosan-MNP nanocomposite released nearly 100% of its ampicillin load within 400 minutes at a physiological pH of 7.4. nih.gov
Gold Nanoparticles (AuNPs): AuNPs are considered ideal drug delivery vehicles due to their biocompatibility and low toxicity. dovepress.com When ampicillin is functionalized onto the surface of AuNPs, the resulting conjugate demonstrates significantly enhanced antibacterial activity, even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govdovepress.com Research has shown that ampicillin-conjugated AuNPs can have a minimum inhibitory concentration (MIC) against MRSA that is 10 to 20 times lower than ampicillin alone. dovepress.comnih.gov
Interactive Table: Research Findings on Ampicillin-Nanoparticle Conjugates
| Nanoparticle Type | Bacterial Strain | Key Finding | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | E. coli (Ampicillin-Resistant) | AuNP-Ampicillin conjugate was bactericidal, whereas AuNPs alone were not. | nih.gov |
| Gold Nanoparticles (AuNPs) on Rosette Nanotubes | MRSA | MIC of the nanocomposite was 10-20 times lower than ampicillin alone. nih.govresearchgate.net | dovepress.com |
| Chitosan-coated Magnetic Nanoparticles (MNPs) | Not specified | Total ampicillin release of 99.6% achieved in 400 minutes at pH 7.4. | nih.gov |
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. pH-sensitive hydrogels are designed to swell or shrink in response to changes in the pH of the surrounding environment, making them excellent candidates for controlled drug delivery. nih.gov
Polymers such as alginate, chitosan, and xanthan gum are often used to create these hydrogels because their ionic groups (like carboxylic or amino groups) become ionized at specific pH values, causing the hydrogel to swell and release the entrapped drug. nih.govfrontiersin.orgnih.gov For instance, anionic hydrogels swell in basic environments (like the intestine at pH 7.4), making them suitable for delivering drugs that are sensitive to the acidic environment of the stomach. nih.gov Studies have demonstrated that ampicillin loaded into calcium alginate hydrogels shows minimal release in simulated gastric fluid (pH 1.2) but maximum release in simulated intestinal fluid (pH 7.4). nih.gov This pH-responsive behavior allows for targeted and controlled release, which can enhance the local concentration of ampicillin at the site of infection and protect the drug from degradation. lancs.ac.ukresearchgate.net
Incorporation into Hydrotalcite-like Compounds for Sustained Release
Hydrotalcite-like compounds (HTlcs), also known as layered double hydroxides (LDHs), are being explored as effective carriers for ampicillin to achieve sustained release. This approach protects the antibiotic from degradation and releases it in a controlled manner, maintaining its concentration at the target site for an extended period.
Research into the preparation of ampicillin-containing HTlcs has identified several methods, including impregnation, direct synthesis, and reconstruction. A comparative study found that the reconstruction method, where a mixed oxide derived from calcined hydrotalcite is rehydrated in an ampicillin sodium salt solution, is particularly well-suited for creating sustained-release formulations. researchgate.net This method allows for a high amount of ampicillin to be incorporated without significantly altering the structure of the antibiotic or the hydrotalcite carrier. researchgate.net
The release of ampicillin from these composites is influenced by environmental pH. In vitro studies have demonstrated that both the rate and percentage of ampicillin release decrease as the pH increases from acidic (4.60) to neutral (7.45). researchgate.net This pH-dependent release could be advantageous for targeted drug delivery. Furthermore, the intercalation of ampicillin into the hydrotalcite layers has been shown to enhance the thermal stability of the drug. researchgate.net The release kinetics from similar ceramic composite materials often follow a multi-stage process, beginning with a significant initial burst, followed by a slower, more controlled release phase. nih.govresearchgate.net
| Preparation Method | Description | Suitability for Sustained Release | Reference |
| Impregnation | Dried hydrotalcite is soaked in a concentrated ampicillin solution. | Less suitable; lower drug incorporation. | researchgate.net |
| Direct Synthesis | Hydrotalcite is synthesized in the presence of an ampicillin solution at a controlled pH. | High ampicillin incorporation, but may alter drug structure. | researchgate.net |
| Reconstruction | Calcined hydrotalcite is rehydrated in an ampicillin solution, trapping the drug within the reconstructed layers. | Most suitable; high incorporation with minimal structural alteration. | researchgate.net |
Synergistic Combination Therapies with Non-β-Lactam Antimicrobials
Combining ampicillin with non-β-lactam antimicrobial agents is a promising strategy to overcome resistance, particularly in multidrug-resistant (MDR) strains. This approach pairs ampicillin with a compound that either possesses its own antimicrobial properties or can neutralize bacterial resistance mechanisms, resulting in a synergistic effect where the combined efficacy is greater than the sum of the individual agents. biointerfaceresearch.com
One area of research involves combining ampicillin sodium with propolis nanoparticles (PNPs) to combat methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Studies have shown that this combination has a significant synergistic effect, attributed to the ability of PNPs to inhibit the expression of resistance genes such as mecR1, mecA, and blaZ. mdpi.com This combination also effectively inhibits the formation of biofilms and reduces the biomass of existing ones. mdpi.com The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a strong synergistic interaction. mdpi.com
| MRSA Strain | FICI of Propolis Nanoparticles (PNPs) + Ampicillin Sodium (AS) | Interpretation | Reference |
| ATCC 43300 | 0.375 | Synergy | mdpi.com |
| ATCC 33591 | 0.5 | Synergy | mdpi.com |
| CI2 (Clinical Isolate) | 0.5 | Synergy | mdpi.com |
| CI3 (Clinical Isolate) | 0.5 | Synergy | mdpi.com |
Another successful combination involves the use of antimicrobial peptides (AMPs). Research on multidrug-resistant Staphylococcus epidermidis (MRSE) demonstrated that combining Tryptophan-containing AMPs with ampicillin resulted in a potent synergistic effect. nih.gov The primary mechanism is the disruption of the bacterial cell membrane by the AMPs, which facilitates the entry of ampicillin into the cell to reach its target. nih.govnih.gov This increased intracellular access leads to a dramatic enhancement of ampicillin's antibacterial activity. nih.gov
| Combination | Fold Reduction in Ampicillin MIC | FICI | Mechanism | Reference |
| Ampicillin + Trp-containing AMPs | 32- to 64-fold | < 0.5 | AMPs disrupt the bacterial membrane, increasing ampicillin uptake. | nih.gov |
Furthermore, transition metal ions such as copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) have been shown to enhance the antimicrobial properties of ampicillin against resistant strains of E. coli and S. aureus. frontiersin.org These combinations can re-sensitize resistant bacteria, significantly lowering the minimum inhibitory concentration (MIC) required for both the metal ion and the antibiotic to be effective. frontiersin.org Similarly, combining ampicillin with aminoglycosides has shown synergistic effects against biofilm-embedded Enterococcus faecalis. mdpi.com
Chemical Stability, Degradation Pathways, and Impurity Profiling
Comprehensive Stability Studies under Forced Degradation Conditions
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. nih.gov This process provides insight into the intrinsic stability of the molecule and is crucial for method development and formulation design. nih.gov For ampicillin (B1664943) sodium, these studies typically involve exposure to a range of pH values, oxidative agents, light, heat, and humidity. researchgate.netresearchgate.net
Hydrolysis is a primary degradation pathway for ampicillin, given the presence of labile amide and β-lactam functional groups in its structure. longdom.org The rate and products of hydrolysis are highly dependent on the pH of the solution. sigmaaldrich.comnih.gov
Acidic Conditions: Ampicillin demonstrates significant degradation in acidic media. longdom.org Studies using 0.1 M to 1 M hydrochloric acid show extensive decomposition. nih.govlongdom.org The degradation kinetics for penicillins under acidic conditions are generally rapid, with the β-lactam ring being a primary target for acid-catalyzed hydrolysis. nih.gov
Alkaline Conditions: In alkaline solutions (e.g., pH 12 or using 0.1 M to 1 M sodium hydroxide), ampicillin also undergoes rapid degradation. longdom.orgnih.govresearchgate.net The degradation pathway in alkaline media has been extensively studied. The initial step is the cleavage of the β-lactam ring by a hydroxyl ion to form ampicilloic acid (also referred to as penicilloic acid). nih.govoup.comresearchgate.net This initial product, 5R-penicilloic acid, can then undergo epimerization at the C-5 position to form the 5S isomer. nih.govresearchgate.netoup.com Further degradation can lead to the formation of ampicillin penilloic acid through decarboxylation. nih.govresearchgate.net The formation of ampicillin polymers has also been observed in dilute alkaline solutions within hours of dissolution. nih.govresearchgate.netoup.com
Neutral Conditions: Ampicillin is most stable in the pH range of 6.0 to 7.5. nih.gov However, even in neutral aqueous solutions, degradation occurs, albeit at a slower rate than under acidic or alkaline stress. The zwitterionic form of ampicillin is predominant in this pH range. researchgate.net
Table 1: Summary of Hydrolytic Degradation Findings for Ampicillin
| Stress Condition | Reagent/pH | Observation | Key Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | 1N HCl | Heavy degradation reported. longdom.org | Ampilloic Acid, Ampicillin Penilloic Acid nih.gov |
| Alkaline Hydrolysis | 1N NaOH; pH 12 | Extensive degradation. longdom.orgnih.gov | 5R-Penicilloic Acid, 5S-Penicilloic Acid, Ampicillin Penilloic Acid, Ampicillin Polymers nih.govresearchgate.netoup.com |
| Neutral | pH ~7 | Relatively more stable, but degradation still occurs. nih.gov | - |
Exposure of ampicillin sodium to oxidative conditions, typically using hydrogen peroxide (H₂O₂), leads to the formation of specific degradation products. researchgate.net The primary site of oxidation is the thioether group in the thiazolidine (B150603) ring, which is oxidized to a sulfoxide. researchgate.netmdpi.com The preliminary and main product formed under oxidative stress is Ampicillin Sulfoxide. researchgate.netmdpi.com Further oxidation can also occur. Electrochemical oxidation has also been studied as a method for ampicillin degradation. researchgate.net
The stability of ampicillin under exposure to light has been investigated, with some conflicting findings. Some studies report that ampicillin has negligible degradation when exposed to UV light for short durations. longdom.org However, other research indicates that photodegradation does occur, particularly in aqueous solutions. nih.gov This photodegradation process can be amplified in an alkaline medium and in the presence of certain excipients. nih.gov The degradation can be tracked by changes in photoluminescence and UV-VIS spectroscopy. nih.govmdpi.com
Thermal stability is a critical parameter, especially for solid-state forms of the drug. Studies on ampicillin trihydrate have shown that the degradation process is closely linked to dehydration. globalscitechocean.comresearchgate.net
Thermal Stress: When heated, ampicillin trihydrate loses its water molecules. This loss of crystalline water can destabilize the molecule and activate degradation. globalscitechocean.comresearchgate.net The rate of degradation is shown to increase with rising temperature. globalscitechocean.com However, some studies on the powder form exposed to heat for short periods reported negligible changes in concentration. longdom.org
Humidity Stress: The relative humidity of the storage environment significantly impacts the stability of ampicillin trihydrate. The dehydration rate, and consequently the degradation rate, decreases as relative humidity increases. globalscitechocean.comresearchgate.net At higher temperatures, a higher relative humidity is required to maintain the hydrate (B1144303) form and prevent degradation. globalscitechocean.com The degradation of ampicillin trihydrate during storage has been shown to follow first-order kinetics. globalscitechocean.comresearchgate.net
Identification and Characterization of Degradation Products and Impurities
A variety of impurities and degradation products of ampicillin sodium have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netoup.comnih.gov These impurities can originate from the manufacturing process or from the degradation of the drug substance over time. researchgate.netnih.gov
Commonly identified degradation products include:
Ampicilloic Acid (Penicilloic Acid): Formed via the hydrolytic opening of the β-lactam ring. nih.gov
Ampicillin Penilloic Acid: A decarboxylated product of ampicilloic acid. nih.govanalyticachemie.in
Ampicillin Polymers: Dimers and trimers can form, particularly in solution. oup.comnih.gov
2-hydroxy-3-phenylpyrazine: A degradation product identified under alkaline conditions. nih.govoup.com
Ampicillin Penicillenic Acid and Ampicillin Penamaldic Acid: Detected by ¹H NMR in alkaline degradation studies. researchgate.netoup.com
Ampicillin Sulfoxide: This is the primary product of oxidative degradation. researchgate.netmdpi.com Its structure results from the oxidation of the sulfur atom in the thiazolidine ring. It has been identified using mass spectrometry, which detects the corresponding mass shift from the parent drug. mdpi.com
Ampicillin Diketopiperazine: This compound can be formed through the intramolecular rearrangement of ampicillin, particularly from the opening of the β-lactam ring followed by a ring-closure reaction. mdpi.com Evidence from fluorescence studies and mass spectrometry suggests that Ampicillin Sulfoxide can rearrange to form a diketopiperazine structure. mdpi.com The structure of ampicillin diketopiperazine has been confirmed, and it is listed as a known impurity. nih.gov Its formation involves the amino group of the side chain attacking the carbonyl carbon of the cleaved β-lactam ring.
Table 2: Major Degradation Products of Ampicillin Sodium and Their Characterization
| Degradation Product / Impurity | Molecular Formula | Formation Condition | Analytical Technique(s) for Elucidation |
|---|---|---|---|
| Ampicilloic Acid (Impurity D) | C₁₆H₂₁N₃O₅S | Hydrolysis (Acidic, Alkaline) longdom.orgnih.gov | HPLC, MS, NMR oup.comresearchgate.netnih.gov |
| Ampicillin Sulfoxide | C₁₆H₁₉N₃O₅S | Oxidation researchgate.netmdpi.com | MS, NMR researchgate.netmdpi.com |
| Ampicillin Diketopiperazine | C₁₆H₁₉N₃O₄S nih.gov | Intramolecular Rearrangement mdpi.com | MS, Fluorescence Spectroscopy mdpi.comnih.gov |
| Ampicillin Penilloic Acid (Impurity F) | C₁₅H₂₀N₃NaO₃S | Alkaline Hydrolysis nih.govresearchgate.net | HPLC, NMR nih.govoup.com |
| Ampicillin Dimer | - | Polymerization in solution researchgate.netoup.com | HPLC, MS nih.gov |
Identification of Novel and Unknown Degradation Species
The identification of impurities and degradation products in ampicillin sodium is critical, as these compounds can be associated with clinical adverse reactions. nih.gov Forced degradation studies under various stress conditions—such as hydrolysis (acidic and alkaline), heat, light, and humidity—are instrumental in revealing the degradation pathways and forming a comprehensive impurity profile. nih.govresearchgate.net
Through the use of advanced analytical techniques, researchers have been able to identify numerous degradation products, including several novel ones. In one study, ampicillin sodium was subjected to forced degradation, leading to the identification of 19 degradation products and impurities. Among these, five were novel compounds not previously reported. nih.gov The structures of these novel degradation products were elucidated using a combination of liquid chromatography and mass spectrometry techniques. nih.gov
Another investigation into the degradation of ampicillin in alkaline solutions (pH 12 at 37°C) aimed to simulate and accelerate the degradation that might occur at a more neutral pH of 8. oup.comnih.gov This study led to the proposal of a degradation pathway where 5R-penicilloic acid is the initial degradation product, which then undergoes epimerization to the 5S isomer. oup.comnih.gov The research also proposed mechanisms for the formation of compounds like ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine, which were previously thought to form only under acidic conditions. oup.comnih.gov Furthermore, the formation of ampicillin polymers was detected in dilute solutions within hours of dissolution. oup.comnih.gov
A separate study utilizing non-thermal plasma treatment for ampicillin degradation identified ampicillin S-oxide as a preliminary product, with further degradation leading to the formation of ampicillin diketopiperazine. mdpi.com
The table below summarizes some of the novel and known degradation products of ampicillin sodium identified in various studies.
| Degradation Product/Impurity | Method of Identification | Study Conditions | Reference |
| (Z)-2-amino-N-((2-oxo-3-phenyl-2,3,6,7-tetrahydro-1H-1,4-diazepin-5-yl)methylene)-2-phenylacetamide | LC/QqLIT-MS, LC/QqTOF-MS | Forced degradation (hydrolytic, hot, photolytic, humid) | nih.gov |
| 2-(1-(2-amino-2-phenylacetamido)-2-((carboxy(phenyl)methyl)amino)-2-oxoethyl-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid | LC/QqLIT-MS, LC/QqTOF-MS | Forced degradation (hydrolytic, hot, photolytic, humid) | nih.gov |
| (E)-2-(((3,6-dioxo-5-phenyl-1,6-dihydropyrazin-2(3H)-ylidene)methyl)amino)-3-mercapto-3-methylbutanoic acid | LC/QqLIT-MS, LC/QqTOF-MS | Forced degradation (hydrolytic, hot, photolytic, humid) | nih.gov |
| 5R-penicilloic acid | HPLC, 1H NMR | Alkaline solution (pH 12, 37°C) | oup.comnih.gov |
| Ampicillin penilloic acid | HPLC, 1H NMR | Alkaline solution (pH 12, 37°C) | oup.comnih.gov |
| 2-hydroxy-3-phenylpyrazine | HPLC, 1H NMR | Alkaline solution (pH 12, 37°C) | oup.comnih.gov |
| Ampicillin polymers | HPLC, 1H NMR | Alkaline solution (1% w/v) | oup.comnih.gov |
| Ampicillin S-oxide | MS, NMR | Non-thermal plasma treatment | mdpi.com |
| Ampicillin diketopiperazine | MS, NMR | Non-thermal plasma treatment | mdpi.com |
| (5S, 6R) and (5R, 6R) ampicilloic acids | RRLC-ESI-MSn | Analysis of capsules | nih.gov |
| Closed-cycle trimer | RRLC-ESI-MSn | Analysis of capsules | nih.gov |
| Ampicilloic acid and 6-aminopenicillanic acid (6-APA) oligomer | RRLC-ESI-MSn | Analysis of capsules | nih.gov |
Kinetic Analysis of Degradation Pathways and Reaction Mechanisms
The study of the degradation kinetics of ampicillin sodium is crucial for understanding its stability and shelf-life. Research has shown that the degradation of ampicillin in various forms and conditions often follows specific kinetic models.
In the solid state, the degradation kinetics of ampicillin sodium, ampicillin trihydrate, and anhydrous ampicillin have been investigated. One study demonstrated that the degradation of solid sodium ampicillin follows a sequential reaction composed of three pseudo-first-order processes. researchgate.net Another study on solid-state degradation found that the process adheres to a first-order reaction equation. nih.gov This research also evaluated the degradation rate constants and half-lives at different temperatures for various particle sizes, indicating that the degradation mechanism is temperature-dependent. nih.gov
In solution, the degradation of ampicillin is also well-studied. The hydrolysis of ampicillin in acidic and neutral conditions has been shown to follow first-order kinetics. dphen1.com In alkaline solutions, the degradation pathway begins with the formation of 5R-penicilloic acid, which then epimerizes. oup.comnih.gov The polymerization of ampicillin in aqueous solution has also been kinetically analyzed, revealing the mechanisms of di- and polymerization. oup.com
A study on the degradation of ampicillin in solution catalyzed by Ni(II) ions in a strongly alkaline medium also employed kinetic analysis. The reaction rate was monitored spectrophotometrically to understand the degradation mechanism. dntb.gov.ua
The stability of ampicillin sodium solutions for intravenous use has also been a subject of kinetic studies. A study evaluating ampicillin solutions in an elastomeric infusion device found that the concentration of ampicillin gradually decreased over time, with solutions stored at colder temperatures (4°C ± 2°C) being more stable than those at room temperature (25°C ± 2°C). scirp.orgresearchgate.net For instance, an ampicillin solution in normal saline stored at a cold temperature retained 94% of its initial concentration after 7 days, while a solution in sterile water at room temperature retained only 80%. scirp.orgresearchgate.net
The table below provides a summary of key findings from kinetic studies on ampicillin degradation.
| Form/Condition | Kinetic Model/Finding | Methodology | Reference |
| Solid Sodium Ampicillin | Sequential reaction of three pseudo-first-order processes. | Not specified | researchgate.net |
| Solid Ampicillin (sodium, trihydrate, anhydrous) | First-order reaction. | Thin-layer chromatography, temperature dependence analysis. | nih.gov |
| Solution (Acidic and Neutral) | First-order hydrolysis. | UPLC-DAD, UPLC-MS/MS. | dphen1.com |
| Alkaline Solution | Initial formation of 5R-penicilloic acid followed by epimerization. | HPLC, 1H NMR. | oup.comnih.gov |
| Aqueous Solution | Di- and polymerization kinetics. | Not specified | oup.com |
| Solution with Ni(II) catalyst | Kinetic-spectrophotometric analysis of degradation rate. | Spectrophotometry. | dntb.gov.ua |
| Intravenous Solution (Normal Saline, 4°C ± 2°C) | Retained 94% of initial concentration after 7 days. | HPLC-UV. | scirp.orgresearchgate.net |
| Intravenous Solution (Sterile Water, 25°C ± 2°C) | Retained 80% of its original amount after 7 days. | HPLC-UV. | scirp.orgresearchgate.net |
Advanced Analytical Methodologies for Stability-Indicating Assays
The development of stability-indicating analytical methods is essential for ensuring the quality, efficacy, and safety of pharmaceutical products. These methods must be able to separate and quantify the active pharmaceutical ingredient from its degradation products and any impurities. nih.gov For ampicillin sodium, a variety of advanced analytical techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, HPTLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ampicillin and its related substances. nih.govijrpc.com Reversed-phase HPLC (RP-HPLC) is particularly common for this purpose. oup.comorientjchem.org
Several validated RP-HPLC methods have been established for the simultaneous determination of ampicillin and its impurities or other combined drugs. nih.govoup.comorientjchem.org For instance, a stability-indicating HPLC method was developed to separate ampicillin and cloxacillin (B1194729) from their degradation products using a C-18 column and a gradient mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. nih.gov Another RP-HPLC method successfully separated ampicillin, dicloxacillin (B1670480), and their common impurity, 6-aminopenicillanic acid (APA). oup.com
The conditions for RP-HPLC methods are often optimized to achieve good separation and peak shape. A common setup involves a C18 column with a mobile phase consisting of a buffer (like ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier (typically acetonitrile), with UV detection at a specific wavelength. oup.comorientjchem.orgresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique. A validated HPTLC method has been developed for the assay of ampicillin and dicloxacillin in the presence of 6-APA, using silica (B1680970) gel plates and a developing system of methanol, chloroform, and acetic acid. oup.com
The following table summarizes various HPLC and HPTLC methods used for ampicillin sodium analysis.
| Method | Column/Stationary Phase | Mobile Phase/Developing System | Detection | Application | Reference |
| RP-HPLC | C18 | Acetonitrile: water (60:40, v/v), pH 4 with orthophosphoric acid | UV at 240 nm | Simultaneous determination of ampicillin, dicloxacillin, and 6-APA | oup.com |
| HPTLC | Silica gel HPTLC F254 plates | Methanol: chloroform: acetic acid (1:9:0.2, by volume) | 220 nm | Simultaneous determination of ampicillin, dicloxacillin, and 6-APA | oup.com |
| RP-HPLC | Inertsil C18 | Acetonitrile: Ammonium acetate buffer pH 6.0 (17:83 v/v) | Not specified | Simultaneous estimation of ampicillin sodium and sulbactam (B1307) sodium | orientjchem.org |
| RP-HPLC | Waters X-Bridge™ C18 | Gradient of 0.1% v/v orthophosphoric acid in water and acetonitrile | 256 nm | Determination of related substances in ampicillin sodium and sulbactam sodium | researchgate.net |
| HPLC-UV | Not specified | Not specified | UV | Stability testing of ampicillin sodium solutions | scirp.orgresearchgate.net |
| HPLC | Anionic exchange resin | 0.02 M NaNO3 in 0.01 M pH 9.15 borate (B1201080) buffer | Not specified | Analysis of ampicillin and its degradation products | nih.gov |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, LC/QqLIT-MS, LC/QqTOF-MS)
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of unknown degradation products of ampicillin sodium. nih.govresearchgate.net The high sensitivity and specificity of MS allow for the identification and characterization of impurities even at low levels. nih.gov
Advanced MS techniques like hybrid triple quadrupole linear ion trap mass spectrometry (LC/QqLIT-MS) and hybrid quadrupole time-of-flight mass spectrometry (LC/QqTOF-MS) have been employed to gain detailed structural information. nih.gov A comparative study showed that LC/QqTOF-MS provided more accurate and richer information for the qualitative analysis of unknown compounds compared to LC/QqLIT-MS. nih.gov These techniques were instrumental in identifying 19 degradation products and impurities, including five novel ones, under forced degradation conditions. nih.gov
Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn) has also been used to separate and identify 13 related substances in ampicillin capsules, four of which were identified for the first time. nih.gov LC-MS/MS has been used to characterize degradation products after subjecting ampicillin to acidic, basic, and thermal degradation. unicamp.br
A rapid and sensitive UPLC-MS method was developed for the quantitative analysis of ampicillin, where stress degradation products were characterized by mass spectrometry. researchgate.net Even a single quadrupole mass spectrometer with "in-source" collision-induced dissociation (CID) can be used to produce characteristic fragmentation spectra for identification. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Degradation Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of degradation products. oup.comnih.gov While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure elucidation.
In the study of ampicillin degradation in alkaline solutions, ¹H NMR spectroscopy was used to characterize degradation products that were isolated by semi-preparative HPLC. oup.comnih.gov This allowed for the positive identification of compounds such as 5R-penicilloic acid and provided evidence for the formation of ampicillin penicillenic acid and ampicillin penamaldic acid. oup.comnih.gov
NMR has also been used to monitor the degradation of ampicillin by non-thermal plasma treatment, observing the disappearance of ampicillin signals and the appearance of new signals corresponding to degradation products like ampicillin S-oxide. mdpi.com Furthermore, a ¹H NMR procedure has been developed for the simultaneous monitoring of ampicillin and its main related substances, such as 6-aminopenicillanic acid (6-APA) and phenylglycine (PhG), in various media, including drug powders and serum samples. nih.gov This NMR method was shown to be comparable to the HPLC method proposed by the British Pharmacopoeia, but with the advantages of requiring no sample pretreatment and not using carcinogenic solvents. nih.gov
Chromatographic Separation Techniques for Impurity Profiling and Quantification
Effective chromatographic separation is the foundation of impurity profiling and quantification. The goal is to develop methods that can resolve the main compound (ampicillin) from all potential impurities and degradation products. researchgate.net
Various chromatographic techniques are employed for this purpose. As discussed previously, RP-HPLC is a widely used and effective method for separating a range of ampicillin-related substances. oup.comresearchgate.net The choice of column, mobile phase composition, pH, and gradient elution are all critical parameters that are optimized to achieve the desired separation. researchgate.net For example, a gradient elution RP-HPLC method was developed to successfully separate sulbactam alkaline degradation product, ampicillin alkaline degradation product, cefradine, and dimer ampicillin from ampicillin sodium and sulbactam sodium. researchgate.net
Gel filtration chromatography has been used for the separation of macromolecular impurities, such as polymers, that can form in ampicillin preparations. tandfonline.com High-performance size exclusion chromatography (HPSEC) is another technique applied for the analysis of polymerized impurities. researchgate.net
The United States Pharmacopeia (USP) provides a standardized method for testing impurities in ampicillin, which involves a specific gradient HPLC method with a defined column and mobile phase system. lcms.cz The suitability of these methods is confirmed by parameters such as resolution between peaks and the tailing factor of the ampicillin peak. lcms.cz
The quantification of impurities is typically performed using a validated analytical method, such as HPLC, where the area of the impurity peak is compared to that of a reference standard. nih.gov The method validation ensures linearity, accuracy, precision, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). researchgate.netpsu.edu
Influence of Environmental Factors on Ampicillin Sodium Stability
The chemical stability of ampicillin sodium is a critical factor influencing its efficacy and safety. It is susceptible to degradation through various pathways, which are significantly influenced by environmental factors such as temperature, storage conditions, pH, and the nature of the solvent. Understanding these influences is paramount for optimizing its formulation, storage, and handling to minimize degradation and the formation of impurities.
Effects of Temperature and Storage Conditions on Degradation Kinetics
The degradation of ampicillin sodium is highly dependent on temperature and storage conditions, with higher temperatures generally accelerating the rate of decomposition. This relationship is a key consideration for determining appropriate storage and handling protocols. The degradation of ampicillin sodium, both in its solid state and in solution, typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the drug.
In the solid state, the stability of ampicillin sodium is influenced by factors such as its physical form (anhydrous vs. trihydrate) and particle size. nih.gov Studies have shown that anhydrous ampicillin is more stable than ampicillin trihydrate and sodium ampicillin in the solid form. nih.gov The degradation kinetics in the solid state can be complex, sometimes following a sequential reaction model with pseudo-first-order processes. researchgate.net The particle size of the powder can also affect the degradation rate constant. nih.gov
In aqueous solutions, the effect of temperature on degradation is more pronounced. The stability of ampicillin sodium solutions decreases significantly as the temperature rises. For instance, a solution of ampicillin sodium in 0.9% sodium chloride is stable for a longer duration when refrigerated compared to when stored at room temperature or higher. researchgate.netnih.gov One study found that a 24 g/L solution of ampicillin in 0.9% sodium chloride was stable for 30 hours at 25°C and 30°C, but only for 24 hours at 37°C. nih.gov
The Arrhenius equation is often employed to model the temperature dependence of the degradation rate constant and to predict the shelf-life of ampicillin sodium at different temperatures. This equation relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). Studies have determined the activation energy for ampicillin degradation under various conditions, providing a quantitative measure of its temperature sensitivity. researchgate.netresearchgate.net
Below are tables summarizing the stability of ampicillin sodium under various temperature and storage conditions based on published research findings.
Table 1: Stability of Ampicillin Sodium Solutions at Various Temperatures
| Concentration | Diluent | Temperature (°C) | Stability Period (Retention > 90%) | Reference |
|---|---|---|---|---|
| 24 g/L | 0.9% Sodium Chloride | 25 | 30 hours | nih.gov |
| 24 g/L | 0.9% Sodium Chloride | 30 | 30 hours | nih.gov |
| 24 g/L | 0.9% Sodium Chloride | 37 | 24 hours | nih.gov |
| 16 mg/mL | Water | 5 | Degradation rate: 3.59 ± 1 s⁻¹ | flinders.edu.au |
| 56 mg/mL | Water | 5 | Degradation rate: 19.6 ± 1 s⁻¹ | flinders.edu.au |
| 30 mg/mL | 0.9% Sodium Chloride | 4 | ~94% retained after 7 days | semanticscholar.org |
| 30 mg/mL | Sterile Water | 4 | ~89% retained after 7 days | semanticscholar.org |
| 30 mg/mL | 0.9% Sodium Chloride | 25 | ~83% retained after 7 days | semanticscholar.org |
| 30 mg/mL | Sterile Water | 25 | ~80% retained after 7 days | semanticscholar.org |
| 12 g/L | 0.9% Sodium Chloride | Room Temp | T90: 32.0 - 41.7 hours | arizona.edu |
| 12 g/L | 0.9% NaCl + 10 mM Phosphate Buffer | Room Temp | T90: 57.6 hours | arizona.edu |
Table 2: Degradation Kinetics of Ampicillin in Solid State
| Form | Condition | Kinetic Model | Key Findings | Reference |
|---|---|---|---|---|
| Sodium ampicillin, ampicillin trihydrate, anhydrous ampicillin | Elevated and room temperatures | First-order reaction | Anhydrous ampicillin and larger particle sizes (100 micron) are more stable. | nih.gov |
| Ampicillin sodium salt | Solid phase | Sequential pseudo-first-order | More susceptible to degradation than acidic forms. | researchgate.net |
Impact of pH on Chemical Stability and Degradation Profiles
The pH of the solution is a critical determinant of ampicillin sodium's stability, with degradation being catalyzed by both acidic and alkaline conditions. semanticscholar.orgnih.gov The reconstituted solution of ampicillin sodium is typically alkaline, with a pH ranging from 8 to 10. ashp.org In aqueous solutions, the pH-rate profile for ampicillin degradation exhibits a "U" or "V" shape, indicating that the drug is most stable in a specific, narrow pH range. acs.org
The maximum stability for ampicillin is generally observed in the weakly acidic to neutral pH range. semanticscholar.org In the absence of buffer catalysis, maximum stability is achieved at a pH of approximately 5.85. semanticscholar.org At pH values below this, specific acid-catalyzed hydrolysis of the β-lactam ring is a major degradation pathway. longdom.org Conversely, at pH values above the optimal range, specific base-catalyzed hydrolysis becomes the predominant degradation mechanism. nih.gov
The degradation products of ampicillin also vary depending on the pH. In alkaline solutions (e.g., pH 12), the primary degradation product is 5R-penicilloic acid, which can further epimerize to the 5S isomer. nih.govresearchgate.net Other degradation products, such as ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine, which were previously thought to form only under acidic conditions, have also been identified in alkaline media. nih.govresearchgate.net Polymerization of ampicillin can also occur, particularly in dilute solutions. nih.govresearchgate.net
Buffer systems used in formulations can also influence the rate of degradation through general acid-base catalysis. semanticscholar.orgsigmaaldrich.com For instance, citrate (B86180) and phosphate buffers can affect the stability of ampicillin solutions. sigmaaldrich.com Citrate buffer is reported to be suitable at pH 7 but not at pH 5, while an acetate buffer appears to be optimal at pH 6. sigmaaldrich.com
Table 3: pH-Dependent Stability of Ampicillin Sodium
| pH Condition | Key Observations | Major Degradation Products | Reference |
|---|---|---|---|
| Acidic (e.g., pH 1.2) | Significant degradation. | Ampicillin penilloic acid, 2-hydroxy-3-phenylpyrazine (historically) | longdom.orgactamedicamarisiensis.ro |
| Optimal (pH ~5.85, unbuffered) | Maximum stability. | - | semanticscholar.org |
| Alkaline (pH 8-10, reconstituted solution) | Susceptible to degradation. | 5R-penicilloic acid, 5S-penicilloic acid, ampicillin polymers | ashp.orgnih.govresearchgate.net |
| Highly Alkaline (pH 12) | Accelerated degradation. | 5R-penicilloic acid, 5S-penicilloic acid, ampicillin penilloic acid, 2-hydroxy-3-phenylpyrazine | nih.govresearchgate.net |
Compatibility Studies with Various Solvents and Diluents
The choice of solvent or diluent for the reconstitution and administration of ampicillin sodium significantly impacts its stability. Compatibility studies are essential to ensure that the drug remains potent and that no harmful degradation products are formed upon mixing with various intravenous fluids.
Among the commonly used intravenous diluents, 0.9% sodium chloride (normal saline) is generally considered a suitable vehicle for ampicillin sodium infusions. nih.govashp.org Studies have shown that ampicillin retains a significant portion of its potency for a reasonable duration in this diluent. researchgate.netarizona.edu
In contrast, dextrose solutions have been found to decrease the stability of ampicillin sodium. nih.govashp.org The presence of dextrose can accelerate the degradation of the antibiotic. Reconstituted ampicillin solutions diluted in 5% Dextrose in Water (D5W) are reported to be stable for only one hour. cheo.on.ca
Sterile water for injection is also used for the initial reconstitution of ampicillin sodium powder. ashp.org However, the long-term stability in sterile water may be less than in 0.9% sodium chloride, especially at room temperature. semanticscholar.org The stability of ampicillin sodium in elastomeric infusion devices has also been evaluated, showing that the choice of diluent (normal saline vs. sterile water) and storage temperature affects the drug's stability over time. semanticscholar.org
The concentration of ampicillin sodium in the solution also plays a role in its stability, with higher concentrations generally leading to faster degradation. flinders.edu.au
Table 4: Compatibility and Stability of Ampicillin Sodium in Various Solvents
| Solvent/Diluent | Concentration | Temperature | Stability Findings | Reference |
|---|---|---|---|---|
| 0.9% Sodium Chloride | 24 g/L | 25°C | Stable for 30 hours (>90% retained) | nih.gov |
| 0.9% Sodium Chloride | 30 mg/mL | 4°C | ~94% retained after 7 days | semanticscholar.org |
| 0.9% Sodium Chloride | 12 g/L | Room Temp | T90: 32.0 - 41.7 hours | arizona.edu |
| 5% Dextrose in Water (D5W) | Not specified | Not specified | Stability greatly decreased | ashp.org |
| 5% Dextrose in Water (D5W) | Not specified | Room Temp | Stable for 1 hour only | cheo.on.ca |
| Sterile Water for Injection | 30 mg/mL | 4°C | ~89% retained after 7 days | semanticscholar.org |
| Sterile Water for Injection | 30 mg/mL | 25°C | ~80% retained after 7 days | semanticscholar.org |
| Ringer's Solution | Not specified | Not specified | Compatible | cheo.on.ca |
Structure Activity Relationships Sar and Molecular Design
Structural Determinants of Ampicillin (B1664943) Sodium's Antimicrobial Activity
Ampicillin's antimicrobial power is derived from a combination of core structural features and a key functional group. la.govrcsb.org It is a semi-synthetic derivative of penicillin, belonging to the aminopenicillin family. la.gov The foundational structure consists of a thiazolidine (B150603) ring fused to a β-lactam ring, which is the cornerstone of its antibacterial action. rcsb.org This bicyclic system is known as the penam (B1241934) nucleus.
The defining feature of ampicillin that distinguishes it from penicillin G is the presence of an α-amino group on the phenylacetyl side chain attached to the 6-position of the penam nucleus. la.govresearchgate.net This amino group is crucial for expanding its spectrum of activity to include some Gram-negative bacteria. la.gov
The mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. rcsb.orgselleckchem.com The strained β-lactam ring mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs. biomolther.org This structural mimicry allows ampicillin to bind to the active site of PBPs, leading to the opening of the β-lactam ring and the acylation of a serine residue within the enzyme's active site. rcsb.org This covalent modification inactivates the enzyme, halting cell wall synthesis and ultimately causing bacterial cell lysis. selleckchem.com
Key Structural Features of Ampicillin for Antimicrobial Activity
| Structural Component | Function |
|---|---|
| β-Lactam Ring | The highly reactive, four-membered ring that acylates and inactivates Penicillin-Binding Proteins (PBPs). rcsb.orgresearchgate.net |
| Thiazolidine Ring | Fused to the β-lactam ring to form the penam core, providing structural stability. rcsb.org |
| Carboxylic Acid Group | Essential for binding to the PBP active site, mimicking the terminal carboxylate of the natural D-Ala-D-Ala substrate. biomolther.org |
| Acylamino Side Chain | Influences the antibacterial spectrum and potency. The α-amino group in ampicillin's side chain enhances penetration through the outer membrane of some Gram-negative bacteria. la.govnih.gov |
Influence of Side Chain Modifications on Antibacterial Spectrum and Potency
The modification of the acylamino side chain attached to the 6-position of the penicillin core is a critical strategy for altering the antibacterial spectrum and potency of β-lactam antibiotics. The development of ampicillin itself is a prime example of this principle.
By adding an amino group to the side chain of the penicillin G scaffold, the resulting compound, ampicillin, gained the ability to penetrate the outer membrane of certain Gram-negative bacteria, such as Escherichia coli, Haemophilus influenzae, Proteus mirabilis, and Salmonella species. la.gov This broadened its spectrum of activity compared to penicillin G, which is primarily effective against Gram-positive bacteria. la.gov
Further modifications to the side chain have led to the development of other aminopenicillins with varied properties. For instance, amoxicillin (B794), which has a hydroxyl group on the phenyl ring of the side chain, shares a similar spectrum of activity with ampicillin. la.gov The nature of the R1 side chain is a major determinant of cross-reactivity between different penicillins and cephalosporins. nih.govidstewardship.com For example, ampicillin shares the same R1 side chain with cephalexin (B21000) and loracarbef. nih.gov
The introduction of different side chains can influence several key factors:
Penetration through bacterial membranes: The polarity and size of the side chain affect the molecule's ability to pass through the porin channels in the outer membrane of Gram-negative bacteria.
Affinity for Penicillin-Binding Proteins (PBPs): Modifications can alter how strongly the antibiotic binds to different PBPs, influencing its efficacy against specific bacterial species.
Stability against β-lactamases: While ampicillin is susceptible to hydrolysis by many β-lactamases, modifications to the side chain can sometimes offer a degree of protection or alter the molecule's susceptibility to these enzymes. la.gov
Impact of Side Chain Modifications on Ampicillin Analogs
| Compound | Side Chain Modification from Ampicillin | Impact on Antibacterial Spectrum/Potency |
|---|---|---|
| Penicillin G | Lacks the α-amino group. | Narrower spectrum, primarily active against Gram-positive bacteria. la.gov |
| Amoxicillin | Addition of a hydroxyl group to the phenyl ring. | Similar spectrum of activity to ampicillin. la.gov |
| Cephalexin | Shares the same R1 side chain as ampicillin. | Demonstrates potential for cross-reactivity. nih.gov |
Rational Design Principles for Modifying the β-Lactam Core Structure
The rational design of new β-lactam antibiotics involves a deep understanding of the interactions between the antibiotic and its target, the PBP, as well as the mechanisms of bacterial resistance. The core principle is to modify the chemical structure to enhance desired properties while minimizing undesirable ones.
The β-lactam core, consisting of the β-lactam ring fused to another ring (like the thiazolidine ring in penicillins), is the key pharmacophore. nih.gov Its structure is a mimic of the D-Ala-D-Ala dipeptide, the terminal part of the peptidoglycan precursor. biomolther.org Modifications to this core structure can be guided by several principles:
Enhancing PBP Affinity: Alterations to the rings and their substituents can improve the fit and binding affinity of the molecule to the PBP active site. The bent conformation of the fused ring system is crucial for its activity. biomolther.org
Improving Stability to β-Lactamases: β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. Structural modifications can be made to sterically hinder the approach of these enzymes or to create compounds that are poor substrates for them.
Broadening the Antibacterial Spectrum: Modifications can be designed to improve penetration through the outer membrane of Gram-negative bacteria or to increase activity against resistant strains.
Mechanism-Based Inhibition: The design of β-lactam derivatives can be based on their ability to form a stable covalent complex with the nucleophile in the active site of target enzymes. researchgate.net This approach has been used to develop inhibitors for a range of enzymes beyond PBPs. researchgate.net
A rational design strategy has even been employed to create a "turn-on" biosensor for β-lactam antibiotics from a class A β-lactamase. nih.gov By introducing a mutation and attaching a fluorescein (B123965) molecule near the active site, the binding of an antibiotic causes a conformational change that increases fluorescence, allowing for sensitive detection. nih.gov
Computational and Theoretical Approaches in SAR Studies of Ampicillin and Related Compounds
Computational and theoretical chemistry have become indispensable tools in the study of structure-activity relationships and the rational design of new antibiotics. These methods provide insights into the molecular properties and interactions that are often difficult to obtain through experimental means alone.
For ampicillin and related compounds, computational approaches are used to:
Characterize Electronic Structures: Techniques like Density Functional Theory (DFT) are used to investigate the ground-state electronic structures, electron density distribution, and bond characteristics of antibiotic molecules. ijirset.com This helps in understanding their chemical reactivity and stability. ijirset.com
Model Drug-Target Interactions: Molecular docking and molecular dynamics simulations are employed to model the binding of ampicillin to the active site of PBPs. These models can predict binding affinities and elucidate the key interactions that stabilize the drug-receptor complex.
Predict ADME Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new antibiotic candidates based on their chemical structure.
Guide Synthetic Efforts: By predicting the activity and properties of virtual compounds, computational studies can help prioritize which molecules to synthesize and test in the laboratory, thereby saving time and resources.
Recent advancements in machine learning and artificial intelligence are also being applied to antimicrobial peptide discovery, which shares principles with antibiotic research. nih.gov These emerging computational approaches can analyze large datasets to identify patterns and predict the bioactivity of novel peptide sequences. nih.gov Similarly, computational tools are being developed to accelerate the evolution of proteins, such as β-lactamases, which can provide insights into resistance mechanisms and guide the design of more robust antibiotics. bioengineer.org
Relationship Between Chemical Structure and PBP Binding Affinity and Acylation Rate
The therapeutic efficacy of ampicillin is directly proportional to its ability to bind to and acylate Penicillin-Binding Proteins (PBPs). This interaction is governed by the specific chemical structure of the ampicillin molecule.
The core of this relationship lies in the structural analogy between the β-lactam ring of ampicillin and the D-alanyl-D-alanine peptide linkage of the natural PBP substrate. biomolther.org This mimicry allows ampicillin to be recognized and bind to the PBP active site.
Binding Affinity: The initial binding of ampicillin to the PBP is a non-covalent interaction, and its strength, or affinity, is determined by the complementary shapes and chemical properties of the antibiotic and the enzyme's active site. The acylamino side chain of ampicillin plays a significant role in determining this affinity for different PBPs. The presence of the amino group and the phenyl ring contribute to specific interactions within the active site, enhancing binding.
Acylation Rate: Following binding, the crucial step is the acylation of a catalytic serine residue in the PBP active site. The strained four-membered β-lactam ring of ampicillin is highly susceptible to nucleophilic attack by the hydroxyl group of this serine. The rate of this acylation reaction is a key determinant of the antibiotic's potency. A faster acylation rate means the PBP is inactivated more efficiently. The formation of this covalent acyl-enzyme intermediate is essentially irreversible and effectively removes the PBP from the cell wall synthesis process. rcsb.org
Studies have shown that for penicillin G and ampicillin, the formation of the acyl-enzyme is the rate-limiting step in their interaction with certain enzymes. nih.gov The structure of the side chain influences the rate of this acylation. For example, the phenylacetyl-enzyme from penicillin G is hydrolyzed at a much faster rate than the phenylglycyl-enzyme from ampicillin. nih.gov
In essence, the chemical structure of ampicillin is finely tuned to first achieve high-affinity binding to the PBP active site and then to facilitate a rapid and irreversible acylation of the catalytic serine, leading to potent inhibition of bacterial cell wall synthesis.
Synthesis and Chemical Modifications in Research
Synthetic Routes for Ampicillin (B1664943) Sodium and its Analogues
The industrial production of ampicillin has historically involved chemical synthesis processes that often require harsh conditions, such as very low temperatures and the use of toxic chemicals. brieflands.com A common chemical method involves protecting the amino group of D-(-)-phenylglycine before its acylation to the 6-aminopenicillanic acid (6-APA) nucleus. brieflands.comgoogle.com
One patented method for producing crystalline ampicillin sodium involves first creating the soluble diethylamine (B46881) salt of ampicillin by reacting anhydrous ampicillin with diethylamine in methylene (B1212753) chloride. google.com This is followed by the addition of a methylene chloride solution of sodium 2-ethylhexanoate. google.com High yields of pure crystalline ampicillin sodium are then obtained by adding acetonitrile (B52724) to the mixture. google.com The process is typically conducted at low temperatures, between 0°C and 5°C, to ensure stability. google.com Another approach involves dissolving ampicillin trihydrate in absolute ethanol (B145695) and reacting it with diisopropylamine, followed by a reaction with purified sodium isooctanoate to crystallize the final product. google.com
In contrast to purely chemical methods, enzymatic synthesis of ampicillin offers a more environmentally friendly alternative. brieflands.com This process utilizes penicillin acylase to catalyze the condensation of an acyl donor, like D-phenylglycine methyl ester (PGME), with 6-APA. brieflands.com The enzymatic route operates under mild, aqueous conditions, eliminating the need for protecting groups and toxic solvents. brieflands.com Research has focused on optimizing conditions such as pH, temperature, and substrate ratios to maximize yield and synthesis rates. brieflands.com
The synthesis of ampicillin analogues and related substances is also crucial for research and quality control. For instance, impurities such as l-Ampicillin can arise if the starting material contains traces of l-phenylglycine (B554971) methyl ester. researchgate.net Researchers have developed specific synthetic routes to produce these related substances for use as analytical standards. researchgate.net Recently, the last unknown impurity in commercial ampicillin, 16-keto penicillin G, was isolated, identified, and chemically synthesized to confirm its structure. nih.gov
Derivatization for Enhanced Properties or Novel Applications
Chemical modification of ampicillin sodium is a key strategy to overcome challenges like antibiotic resistance and to develop new applications in diagnostics and targeted therapy.
The conjugation of ampicillin to nanomaterials has emerged as a promising approach to enhance its antimicrobial activity and enable new functionalities.
Magnetic Nanoparticles (MNPs): Superparamagnetic iron oxide nanoparticles have been coated with materials like chitosan (B1678972) and then loaded with ampicillin to form nanocomposites (amp-CS-MNP). nih.govresearchgate.net In one study, these nanocomposites showed superparamagnetic behavior and a controlled release of ampicillin, with 100% of the drug released over 400 minutes at pH 7.4. nih.gov The synthesis involves a coprecipitation method to create the MNPs, followed by coating with chitosan, and then loading with ampicillin by stirring the components together. nih.govresearchgate.net Gold nanoparticles (AuNP) functionalized with ampicillin have also been shown to be effective against multidrug-resistant bacteria. nih.gov
Carbon Dots (CDs): Fluorescent carbon dots derived from ampicillin sodium itself have been developed for various applications. These nitrogen-doped carbon dots (ACDs) can be synthesized via a one-step hydrothermal method using ampicillin sodium as the sole precursor. nih.govsci-hub.se The resulting CDs exhibit bright blue fluorescence and have been used as sensitive probes for detecting metal ions like Fe³⁺ and Cu²⁺ in water and living cells. nih.gov Furthermore, these ampicillin-derived CDs have shown potential for differentiating between live and dead microbes and for bioimaging in cells and plants due to their low biotoxicity and multicolor fluorescence emission properties. sci-hub.se In another application, ampicillin sodium-based carbon quantum dots (AMP N-CDs) were used to detect the antibiotic metronidazole (B1676534) through a fluorescence quenching mechanism. tandfonline.comresearchgate.net
Table 1: Ampicillin-Nanomaterial Conjugates and Their Applications
| Nanomaterial | Functionalization/Synthesis Method | Application | Key Findings | Reference |
|---|---|---|---|---|
| Magnetic Nanoparticles (MNPs) | Co-precipitation of iron salts, chitosan coating, ampicillin loading. | Antimicrobial agent | Nanocomposite released 100% of ampicillin in 400 minutes; showed antibacterial effects. | nih.gov |
| Gold Nanoparticles (AuNPs) | Functionalized with ampicillin via thiol exchange. | Broad-spectrum bactericide | Effective against multiple-drug-resistant bacteria. | nih.gov |
| Carbon Dots (CDs) | Hydrothermal treatment of ampicillin sodium. | Fluorescent probe, bioimaging | Used for detecting Fe³⁺ and Cu²⁺; live/dead cell differentiation. | nih.govsci-hub.se |
| Carbon Quantum Dots (AMP N-CDs) | Derived from ampicillin sodium. | Analyte detection | Detected metronidazole via fluorescence quenching. | tandfonline.comresearchgate.net |
Polymer-based systems offer a versatile platform for the controlled delivery of ampicillin, which can improve its therapeutic efficacy.
Polymer Conjugates: Ampicillin has been covalently bonded to branched biodegradable polymers. nih.govnih.gov In one study, ampicillin was conjugated to polymers with a natural oligopeptide core, resulting in a slow release of the drug over 21 days. nih.govnih.gov The total amount of ampicillin released was dependent on the physicochemical properties of the polymer matrix, reaching up to 60% in one formulation. nih.gov Another approach involved synthesizing polymer carriers based on cholinium, which were then conjugated with ampicillin and cloxacillin (B1194729) anions for co-delivery. mdpi.com These polymer systems formed nanoparticles in aqueous solution and demonstrated controlled co-release of both antibiotics. mdpi.com
Hydrogel Formulations: Hydrogels, with their high water content and biocompatibility, are excellent vehicles for local drug delivery. nih.gov Ampicillin sodium has been incorporated into various hydrogel systems. For example, it has been loaded into chitosan–hyaluronic acid films, where the release rate was found to be dependent on the concentration of hyaluronic acid; a film with 12% HA released 87% of the loaded ampicillin over 336 hours. nih.gov In another study, ampicillin was loaded into polyacrylamide hydrogels supported on titanium surfaces to prevent implant-associated infections. mdpi.com Cellulose-based hydrogels have also been used, demonstrating a controlled release of ampicillin over several days. researchgate.net Research on pectin/polyvinylpyrrolidone (PVP) hydrogels crosslinked with silane (B1218182) and containing sepiolite (B1149698) clay showed a controlled and consistent release of 91.82% of the loaded ampicillin sodium within 2 hours. researchgate.net
Table 2: Polymer and Hydrogel Formulations for Ampicillin Delivery
| Formulation Type | Polymer/Matrix | Release Profile | Key Findings | Reference |
|---|---|---|---|---|
| Polymer Conjugate | Branched biodegradable polyesters | ~60% release over 21 days | Covalent bonding enabled slow, sustained release. | nih.gov |
| Hydrogel Film | Chitosan–Hyaluronic Acid | 87% release over 336 hours (at 12% HA) | Drug release increased with hyaluronic acid concentration. | nih.gov |
| Cellulose Hydrogel | Bacterial Cellulose (BCM) | 28% release over 7 days | Demonstrated controlled release without an initial burst. | researchgate.net |
| Polyacrylamide Hydrogel | Polyacrylamide on Titanium | - | Developed as a coating to inhibit bacterial proliferation on implants. | mdpi.com |
| Pectin/PVP Hydrogel | Pectin, Polyvinylpyrrolidone, Sepiolite Clay | 91.82% release in 2 hours | Showed consistent and controlled release properties. | researchgate.net |
Methodologies for Compound Synthesis and Characterization in Academic Research
The synthesis and derivatization of ampicillin sodium in a research setting require a suite of analytical techniques to confirm the structure, purity, and properties of the resulting compounds.
Synthesis Confirmation and Structural Characterization:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is widely used to confirm the chemical structure of synthesized compounds. It was used to verify the coating of chitosan on magnetic nanoparticles and the successful loading of ampicillin. nih.govresearchgate.net It has also been used to characterize ampicillin-loaded ethylcellulose nanospheres and polyacrylamide hydrogels. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming the formation of covalent bonds in polymer-drug conjugates and for elucidating the structure of synthesized impurities and derivatives. researchgate.netnih.govnih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of synthesized compounds, which is critical for identifying unknown impurities or confirming the structure of new derivatives. researchgate.net
Physical and Performance Characterization:
X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of materials. It has been employed to confirm the pure magnetite phase of nanoparticles and to assess the crystallinity of materials like degraded ethylcellulose. nih.govresearchgate.netnih.gov
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information about the thermal stability and composition of materials like ampicillin-nanoparticle composites. nih.govresearchgate.net
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the size, shape, and morphology of nanoparticles and hydrogel scaffolds. nih.govresearchgate.netnih.gov
Spectrophotometry (UV-Vis): This method is commonly used to quantify the amount of ampicillin loaded into and released from delivery systems by measuring its absorbance at a specific wavelength. nih.gov
Dynamic Light Scattering (DLS): DLS is used to determine the particle size distribution and surface charge (zeta potential) of nanoparticles in suspension. mdpi.com
These characterization methods are fundamental in academic research to ensure the successful synthesis of ampicillin sodium derivatives and to understand how modifications influence their physicochemical properties and performance in novel applications. psu.edu
Future Research Directions and Unanswered Questions
Investigations into Emerging Resistance Mechanisms and Adaptive Evolution
The dynamic nature of bacterial evolution presents a continuous challenge to the efficacy of ampicillin (B1664943). Future research is critically focused on elucidating the novel and adaptive mechanisms by which bacteria develop resistance. Laboratory evolution experiments are a key tool in this endeavor, allowing scientists to observe the genetic pathways bacteria take to acquire high-level ampicillin resistance. nih.govpnas.org
Recent studies using techniques like the Microbial Evolution and Growth Arena (MEGA) plate have revealed that bacteria such as Escherichia coli can achieve high-level ampicillin resistance through a combination of single-point mutations and amplification of the gene encoding the β-lactamase AmpC. nih.gov Intriguingly, even when the ampC gene is deleted, strains can still evolve high-level resistance by accumulating mutations in genes related to multidrug resistance efflux pumps, transcriptional regulators, and porins. nih.gov This highlights the latent adaptive pathways available to bacteria and underscores the importance of large population sizes in facilitating the emergence of these resistance mutations. nih.gov
Furthermore, the process of adaptive evolution itself is under intense scrutiny. Stress-induced mutagenesis and gene amplification are recognized as significant drivers of bacterial evolution in response to antibiotic pressure. nih.gov Understanding these fundamental evolutionary processes, including how negative mutations are purged and beneficial ones accumulate, is crucial for predicting and potentially mitigating the rise of resistance. pnas.org
Key areas of investigation include:
The role of horizontal gene transfer in disseminating resistance genes within and between bacterial species. iastate.edu
The influence of the host environment, such as the gut microbiota, on the evolution and spread of ampicillin resistance. oup.com
The identification of novel resistance genes and the characterization of their functions. nih.govresearchgate.net
Development of Next-Generation Resistance-Breaking Compounds and Adjuvants
In response to the growing threat of resistance, a significant area of research is dedicated to the development of compounds that can restore or enhance the activity of ampicillin. These "adjuvants" or "resistance-breakers" work by targeting the mechanisms bacteria use to resist the antibiotic. nih.govnih.gov
The most clinically successful adjuvants to date are β-lactamase inhibitors. nih.gov These compounds, such as sulbactam (B1307) and tazobactam (B1681243), are co-administered with β-lactam antibiotics like ampicillin to inactivate the β-lactamase enzymes that would otherwise degrade the antibiotic. nih.govasm.org Research in this area is focused on developing next-generation inhibitors with broader activity against a wider range of β-lactamases, including emerging and more complex enzyme classes. nih.govnih.gov Some newer compounds, referred to as "β-lactam enhancers," possess dual activity, inhibiting both penicillin-binding proteins (PBPs) and β-lactamases. nih.gov
Beyond β-lactamase inhibition, researchers are exploring other adjuvant strategies, including:
Efflux pump inhibitors (EPIs): These compounds block the pumps that bacteria use to expel antibiotics from the cell. nih.govasm.org
Compounds targeting other cellular processes: For instance, some compounds can disrupt bacterial biofilms or interfere with teichoic acid synthesis, rendering the bacteria more susceptible to antibiotics. nih.gov
Synergistic combinations: The photodynamic effect of certain nanoparticles has been shown to enhance the bactericidal efficacy of ampicillin, likely by increasing its internalization. acs.org Similarly, combining ampicillin with immune-stimulants may create a synergistic effect to overcome resistant infections. scirp.org
The development of these novel adjuvants and combination therapies holds significant promise for extending the clinical lifespan of ampicillin and other β-lactam antibiotics.
Advanced Analytical Techniques for Real-time Monitoring and Complex Matrix Analysis
The ability to accurately and rapidly measure ampicillin concentrations in various environments is crucial for both clinical and research purposes. Future research is focused on developing more sophisticated analytical techniques that offer real-time monitoring and can handle the complexities of biological and environmental samples.
Biosensors are emerging as a promising technology for the real-time monitoring of antibiotic concentrations in critically ill patients. nih.gov These devices can provide continuous data, allowing for more precise and individualized dosing regimens. nih.gov For example, electrochemical aptamer-based biosensors are being developed for the detection of ampicillin in matrices like blood and saliva. nih.gov Another innovative approach utilizes an electric biosensor to assess the sensitivity of bacterial biofilms to ampicillin in real-time by measuring changes in the biofilm's electric polarizability. nih.gov
For the analysis of ampicillin in complex environmental matrices such as water, new methods are being explored. One such method uses the biocatalytic oxidation of ampicillin by the enzyme Chloroperoxidase to produce a fluorescent byproduct, which can then be used to determine the ampicillin concentration. frontiersin.org
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) remains a powerful tool for the separation, identification, and quantification of ampicillin and its related substances. researchgate.netnih.govnih.gov Advances in rapid resolution liquid chromatography (RRLC) are enabling the faster identification of impurities and degradation products in ampicillin formulations. nih.gov Furthermore, Fourier-transform infrared (FT-IR) spectroscopy is being investigated as a "green" analytical method for quantifying ampicillin sodium in powder for injection, as it avoids the use of organic solvents. researchgate.net
Future advancements in these analytical techniques will be critical for ensuring the quality and safety of ampicillin products, optimizing therapeutic outcomes, and monitoring the environmental fate of this important antibiotic.
Integration of Omics Technologies in Ampicillin Resistance Research (e.g., Genomics, Proteomics)
The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized the study of antibiotic resistance. These high-throughput approaches provide a global view of the molecular changes that occur in bacteria as they develop resistance to ampicillin. researchgate.nettandfonline.comnih.gov
Genomics allows for the comprehensive analysis of a bacterium's entire DNA sequence, enabling the identification of genes and mutations associated with ampicillin resistance. nih.govoup.com For example, genome-wide strategies have been used to identify ampicillin resistance determinants in Enterococcus faecium. nih.gov Genomic studies have also revealed that rapid adaptation to high antibiotic stress can involve the amplification of specific sequence regions containing known resistance genes. oup.com
Proteomics , the large-scale study of proteins, provides insights into how ampicillin affects the bacterial proteome and how resistant bacteria alter their protein expression to survive. nih.govtandfonline.combiorxiv.orgfrontiersin.orgnih.gov Studies have shown that exposure to ampicillin can induce a global response in bacteria, affecting proteins involved in cell wall synthesis, the SOS response, and various metabolic pathways. tandfonline.com Proteomic analysis has also been used to identify ampicillin-binding proteins and to understand the role of energy metabolism in antibiotic resistance. nih.gov
The integration of multiple omics datasets (multi-omics) offers a more holistic understanding of the complex mechanisms underlying ampicillin resistance. researchgate.netnih.govasm.org By combining genomic, proteomic, and other omics data, researchers can build more comprehensive models of how bacteria respond to ampicillin and identify novel targets for therapeutic intervention. researchgate.net
Computational Modeling and Artificial Intelligence Applications in Drug Design, Stability Prediction, and Resistance Forecasting
Computational modeling and artificial intelligence (AI) are increasingly being applied to address the challenges of antibiotic resistance. nih.gov These powerful tools are being used to accelerate the discovery of new drugs, predict antibiotic stability, and forecast the emergence of resistance.
Stability Prediction: Computational methods can be used to model the pharmacokinetic behavior of ampicillin and predict its stability under various conditions. nih.govresearchgate.net This information is valuable for optimizing dosing regimens and ensuring that the antibiotic remains effective throughout its shelf life.
Resistance Forecasting: Machine learning algorithms can be trained on large datasets of genomic and clinical data to predict the likelihood that a particular bacterial strain will be resistant to ampicillin. nih.govfrontiersin.orgasm.orgresearchgate.netnih.gov These predictive models can serve as clinical decision support tools, helping clinicians to select the most appropriate empirical antibiotic therapy. nih.govresearchgate.net By analyzing patterns in antimicrobial use and resistance data, AI can also help to monitor the spread of resistance and inform public health interventions. nih.gov
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Ampicillin Sodium in pharmaceutical formulations, and how are they validated?
- Methodology :
- HPLC (USP Methods) : Utilize reversed-phase chromatography (e.g., Ascentis® C18 column) with UV detection at 230 nm, as specified in USP monographs .
- FT-IR Spectroscopy : Quantify Ampicillin Sodium by measuring characteristic vibrational bands (e.g., carbonyl stretches) after pelletizing with KBr. Validation includes precision (repeatability ≤1.5% RSD), accuracy (recovery rates 98–102%), and robustness testing (e.g., varying KBr brands or compression times) .
- Validation Parameters : Follow ICH Q2(R1) guidelines, including linearity (R² ≥0.998), detection/quantitation limits (LOD ≤0.5%, LOQ ≤1.5%), and intermediate precision (inter-analyst variability ≤2.0%) .
- Data Reference : See Table 3 (accuracy) and Table 4 (robustness) in .
Q. What are the critical impurities in Ampicillin Sodium, and how are they monitored during stability studies?
- Key Impurities :
- Oxidized 16-Keto Penicillin G (RRT 4.23) : Forms via metal-catalyzed oxidation of the phenylglycine side chain under aerobic conditions .
- Degradation Products : Include β-lactam ring-opened derivatives under hydrolytic stress.
- Monitoring Methods :
- EP 10.0 vs. USP Methods : EP methods overestimate impurities at 254 nm due to higher relative response factors (RRF) for oxidized products, whereas USP methods at 230 nm provide accurate quantification (RRF = 1.3) .
- Stress Testing : Conduct thermal (90°C for 72 hr), oxidative (H₂O₂), and photolytic studies to simulate degradation pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification between pharmacopeial methods (e.g., EP vs. USP)?
- Methodological Approach :
RRF Adjustment : Calculate impurity-specific RRFs using NMR/HPLC cross-validation to correct overestimations in EP methods .
Wavelength Optimization : Compare UV spectra of impurities to select detection wavelengths with minimal interference (e.g., 230 nm for USP compliance) .
Cross-Validation : Validate results using orthogonal techniques like LC-MS to confirm structural assignments and quantify trace impurities (<0.05%) .
Q. What experimental design principles ensure robust stability studies for Ampicillin Sodium under varying storage conditions?
- Key Factors :
- Stressors : Include thermal, oxidative (O₂ exposure), and metal-ion catalysis (Fe³+ at >0.5 ppm accelerates degradation) .
- Control Parameters : Maintain humidity <60% to prevent hydrolysis and use amber vials to block UV-induced degradation .
- Data Interpretation :
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature from accelerated stability data .
- Statistical Analysis : Apply ANOVA to assess significance of degradation pathways (e.g., Fe³+ vs. thermal effects) .
Q. How can FT-IR spectroscopy be optimized for quantifying Ampicillin Sodium in complex matrices (e.g., co-formulated drugs)?
- Optimization Strategies :
Spectral Deconvolution : Use multivariate calibration (e.g., PLS regression) to resolve overlapping peaks from excipients or co-APIs .
Sample Preparation : Standardize pellet thickness (1–2 mm) and KBr ratio (1:100) to minimize scattering artifacts .
Robustness Testing : Evaluate method resilience to pH variations (±0.5 units) and particle size distribution changes .
Methodological Frameworks
Q. What guidelines should researchers follow when documenting Ampicillin Sodium studies for publication?
- Structural Requirements :
- Abstract : Summarize purpose, methods (e.g., FT-IR parameters), key results (% purity, impurity profiles), and conclusions .
- Experimental Section : Detail synthesis, characterization (e.g., NMR/FT-IR spectra), and validation protocols (ICH Q2(R1)) .
- Tables/Figures : Label sequentially (Table 1, Figure 1), include error margins (e.g., ±SD), and annotate chromatograms with peak assignments .
- Ethical Compliance : Declare batch-specific impurity thresholds (e.g., ≤0.15% for oxidized derivatives) and environmental safety measures for waste disposal .
Contradiction Analysis & Future Directions
Q. Why do some studies report conflicting data on metal-ion-catalyzed degradation of Ampicillin Sodium?
- Root Causes :
- Trace Contaminants : Commercial batches with Fe³+ <0.5 ppm may show negligible catalytic effects, while spiked samples exhibit accelerated degradation .
- Crystallization Conditions : Surface oxidation during crystallization vs. bulk degradation in solution .
- Resolution Strategy :
- Controlled Metal Doping : Systematically vary Fe³+ concentrations (0.1–10 ppm) under standardized O₂ levels to isolate catalytic contributions .
Q. What novel approaches could improve the detection of low-abundance impurities in Ampicillin Sodium?
- Emerging Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
